molecular formula C8H11Cl2NO B1610575 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride CAS No. 6314-53-0

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride

Cat. No.: B1610575
CAS No.: 6314-53-0
M. Wt: 208.08 g/mol
InChI Key: UZMQBTSMAZWEOT-UHFFFAOYSA-N
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Description

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is a useful research compound. Its molecular formula is C8H11Cl2NO and its molecular weight is 208.08 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39778. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-1-(4-chlorophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMQBTSMAZWEOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30498118
Record name 2-Amino-1-(4-chlorophenyl)ethan-1-ol--hydrogen chloride (1/1)
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Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6314-53-0
Record name Benzenemethanol, α-(aminomethyl)-4-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6314-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 39778
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Record name 6314-53-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39778
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-1-(4-chlorophenyl)ethan-1-ol--hydrogen chloride (1/1)
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-1-(4-chlorophenyl)ethanol Hydrochloride (CAS: 6314-53-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride, with the CAS number 6314-53-0, is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development.[1][2] This amino alcohol derivative, characterized by a chlorophenyl group attached to an ethanolamine backbone, serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds.[1] Its hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in a wide range of chemical reactions and biological assays.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methodologies, and significant applications, offering a technical resource for professionals in the field.

Physicochemical Properties

The inherent chemical structure of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride dictates its physical and chemical behavior. The presence of a chiral center, an aromatic ring, a hydroxyl group, and an amino group makes it a versatile molecule for further chemical modifications.

PropertyValueSource(s)
CAS Number 6314-53-0
Molecular Formula C₈H₁₁Cl₂NO
Molecular Weight 208.08 g/mol
Appearance Off-white powder[1]
Solubility Soluble in water[1]
Storage Store at 0-8°C[1]

Synthesis and Mechanistic Insights

The synthesis of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective synthetic strategy involves the reduction of a corresponding α-amino ketone precursor.

Synthetic Pathway Overview

A logical and widely employed route begins with the readily available 4-chloroacetophenone. This starting material undergoes a series of transformations to introduce the amino and hydroxyl functionalities.

Synthesis_Pathway cluster_0 Step 1: Halogenation cluster_1 Step 2: Amination cluster_2 Step 3: Reduction cluster_3 Step 4: Salt Formation 4-Chloroacetophenone 4-Chloroacetophenone 2-Bromo-1-(4-chlorophenyl)ethanone 2-Bromo-1-(4-chlorophenyl)ethanone 4-Chloroacetophenone->2-Bromo-1-(4-chlorophenyl)ethanone Br₂ / HBr 2-Amino-1-(4-chlorophenyl)ethanone 2-Amino-1-(4-chlorophenyl)ethanone 2-Bromo-1-(4-chlorophenyl)ethanone->2-Amino-1-(4-chlorophenyl)ethanone NH₃ 2-Amino-1-(4-chlorophenyl)ethanol 2-Amino-1-(4-chlorophenyl)ethanol 2-Amino-1-(4-chlorophenyl)ethanone->2-Amino-1-(4-chlorophenyl)ethanol NaBH₄ 2-Amino-1-(4-chlorophenyl)ethanol HCl 2-Amino-1-(4-chlorophenyl)ethanol HCl 2-Amino-1-(4-chlorophenyl)ethanol->2-Amino-1-(4-chlorophenyl)ethanol HCl HCl

Synthetic workflow for 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride

A precursor, 2-amino-1-(4-chlorophenyl)ethanone, can be synthesized through various methods, including the Friedel-Crafts acylation of chlorobenzene followed by functional group manipulations.

Step 2: Reduction of 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride to 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride

This crucial reduction step converts the ketone functionality into a hydroxyl group, establishing the amino alcohol core.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-1-(4-chlorophenyl)ethanone hydrochloride in a suitable solvent such as methanol or ethanol.

  • Cooling: Cool the solution to 0-5°C using an ice bath. This is critical to control the exothermic nature of the reduction reaction and minimize side product formation.

  • Reducing Agent Addition: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the cooled solution. The slow addition is necessary to manage the reaction rate and prevent a rapid evolution of hydrogen gas.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose any unreacted sodium borohydride.

  • Work-up and Isolation: Adjust the pH of the solution to basic (pH > 9) with an aqueous base (e.g., NaOH) to deprotonate the amine. Extract the free base of 2-amino-1-(4-chlorophenyl)ethanol into an organic solvent like ethyl acetate.

  • Salt Formation: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and then bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol), to precipitate the desired hydrochloride salt.

  • Purification: Collect the precipitate by filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry under vacuum to obtain pure 2-amino-1-(4-chlorophenyl)ethanol hydrochloride.

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized compound, a combination of analytical techniques is employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride and for quantifying it in various matrices.

Illustrative HPLC Method:

ParameterValue
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution.[3] A typical starting point could be a 50:50 (v/v) mixture.[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 30°C[3]
Detection UV detector at a wavelength of approximately 225 nm[3]
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh a sample of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride.

  • Dissolve the sample in the mobile phase to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of the molecule. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected NMR Spectral Features (in a suitable deuterated solvent like DMSO-d₆ or D₂O):

  • ¹H NMR:

    • Aromatic protons will appear as a set of doublets in the aromatic region (typically ~7.0-7.5 ppm) due to the para-substituted chlorophenyl ring.

    • The methine proton (CH-OH) will likely appear as a multiplet.

    • The methylene protons (CH₂-NH₂) will also appear as a multiplet.

    • The hydroxyl and amine protons may show broad signals and their chemical shifts can be concentration and temperature dependent. In D₂O, these peaks will exchange with deuterium and disappear.

  • ¹³C NMR:

    • Distinct signals for the aromatic carbons, with the carbon attached to the chlorine atom showing a characteristic chemical shift.

    • Signals for the two aliphatic carbons (CH-OH and CH₂-NH₂).

Applications in Research and Development

The utility of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is primarily as a key intermediate in the synthesis of more complex molecules with therapeutic potential.

  • Pharmaceutical Development: It is a fundamental building block for the synthesis of drugs targeting the central nervous system, including potential antidepressants and agents for neurological disorders.[1] Its structure is related to phenylethanolamine, a class of compounds known for their biological activities.

  • Chiral Synthesis: The chiral nature of this compound makes it highly valuable for the stereoselective synthesis of enantiomerically pure drugs. This is critical as different enantiomers of a drug can have vastly different pharmacological activities and side-effect profiles.

  • Biochemical Research: This compound and its derivatives are utilized in research to study neurotransmitter activity and the mechanisms of action of drugs on the central nervous system.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.[4] Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential.

Conclusion

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride (CAS: 6314-53-0) is a compound of significant interest and utility in the fields of organic synthesis and pharmaceutical sciences. Its versatile chemical structure, coupled with its chirality, makes it an invaluable intermediate for the development of novel therapeutic agents. A thorough understanding of its properties, synthesis, and analytical characterization is crucial for researchers and scientists working to leverage its potential in drug discovery and development. This guide provides a foundational technical overview to support these endeavors.

References

  • ResearchGate. Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Available at: [Link]

  • ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available at: [Link]

Sources

Physicochemical Profiling and Synthetic Utility of 2-Amino-1-(4-chlorophenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Identity & Stoichiometry

The precise characterization of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride (CAS: 6314-53-0) requires a distinction between its bulk stoichiometric mass and its isotopic mass distribution, particularly due to the chlorine substituent. In drug development, this molecule serves as a critical "scaffold intermediate"—a racemic backbone often subjected to chiral resolution to yield enantiopure beta-adrenergic agonists.

Stoichiometric Data Table
PropertyValueTechnical Note
IUPAC Name 2-Amino-1-(4-chlorophenyl)ethanol hydrochlorideRacemic mixture unless specified (R/S)
Molecular Formula C₈H₁₀ClNO[1] · HClStoichiometry includes the counterion
Formula Weight (Salt) 208.08 g/mol Used for gravimetric preparation
Formula Weight (Free Base) 171.62 g/mol Used for molarity in biological assays
Monoisotopic Mass 207.022 g/mol Based on ¹²C, ¹H, ³⁵Cl, ¹⁴N
Appearance White to off-white crystalline solidHygroscopic; store under desiccant
Solubility Water (>50 mg/mL), Ethanol, MethanolLimited solubility in non-polar solvents (DCM)
Mass Spectrometry: The Chlorine Signature

For researchers utilizing LC-MS for metabolite tracking, the molecular weight must be interpreted through the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl).

  • M+ Peak (207.02 m/z): Represents the ³⁵Cl isotopologue.

  • M+2 Peak (209.02 m/z): Represents the ³⁷Cl isotopologue.

  • Diagnostic Ratio: A peak height ratio of approximately 3:1 (M : M+2) confirms the presence of the chlorophenyl ring, a critical quality attribute (CQA) during identity testing.

Synthetic Architecture & Process Chemistry[2]

The synthesis of 2-amino-1-(4-chlorophenyl)ethanol is non-trivial due to the risk of over-alkylation if simple alkyl halides are used. The most robust, self-validating protocol for research applications is the Delépine-Reduction sequence . This pathway avoids the formation of secondary and tertiary amines, ensuring high purity of the primary amine salt.

Reaction Pathway Visualization (DOT)

SynthesisPathway Figure 1: Step-wise synthesis via the Delépine reaction to prevent poly-alkylation. Start 4'-Chloroacetophenone (Starting Material) Inter1 2-Bromo-1-(4-chlorophenyl)ethanone (Alpha-Bromination) Start->Inter1 Br2 / AcOH Inter2 Hexaminium Salt (Delépine Intermediate) Inter1->Inter2 Hexamine / CHCl3 Inter3 2-Amino-1-(4-chlorophenyl)ethanone HCl (Amino-Ketone) Inter2->Inter3 HCl / EtOH (Hydrolysis) Final 2-Amino-1-(4-chlorophenyl)ethanol HCl (Target Product) Inter3->Final NaBH4 / MeOH (Reduction)

Figure 1: Step-wise synthesis via the Delépine reaction to prevent poly-alkylation.

Detailed Experimental Protocol

Step 1: Bromination (Alpha-Halogenation)

  • Reagents: 4'-Chloroacetophenone (1 eq), Bromine (1.05 eq), Glacial Acetic Acid.

  • Procedure: Dissolve ketone in acetic acid. Add bromine dropwise at <20°C to prevent di-bromination. Quench with ice water.

  • Checkpoint: Monitor disappearance of starting material via TLC (Hexane:EtOAc 8:2).

Step 2: Delépine Amination (The Specificity Step)

  • Rationale: Direct reaction with ammonia often yields secondary amines. Using Hexamethylenetetramine (Hexamine) isolates the primary amine.

  • Procedure: React the alpha-bromo ketone with Hexamine in Chloroform. The quaternary salt precipitates out. Filter and hydrolyze this salt with ethanolic HCl.

  • Result: 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride.[1]

Step 3: Carbonyl Reduction

  • Reagents: Sodium Borohydride (NaBH₄), Methanol.[2]

  • Procedure: Cool the amino-ketone solution to 0°C. Add NaBH₄ in portions (exothermic). Stir for 2 hours.

  • Workup: Quench with dilute HCl to destroy excess hydride and reform the salt. Evaporate solvent and recrystallize from Ethanol/Ether.

Analytical Characterization & Quality Control

Trustworthiness in data relies on orthogonal analytical methods. A single peak on HPLC is insufficient; it must be corroborated by structural analysis.

HPLC Method (Reverse Phase)

This method separates the target amine from the oxidized ketone impurity and the des-chloro degradation products.

ParameterCondition
Column C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 60% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Amide/Phenyl absorption)
Retention Time ~4.5 min (Target); ~7.2 min (Ketone impurity)
Analytical Decision Tree (DOT)

QC_Workflow Figure 2: Quality Control Decision Matrix for 2-Amino-1-(4-chlorophenyl)ethanol HCl. Sample Crude Product Sample MeltingPoint Melting Point Check (Exp: ~208-210°C) Sample->MeltingPoint HPLC HPLC Purity Analysis MeltingPoint->HPLC MS Mass Spec (ESI+) HPLC->MS Decision Is Purity > 98% AND Cl Isotope Ratio 3:1? MS->Decision Release Release for Biological Assay Decision->Release Yes Reprocess Recrystallize (EtOH) Decision->Reprocess No Reprocess->HPLC

Figure 2: Quality Control Decision Matrix for 2-Amino-1-(4-chlorophenyl)ethanol HCl.

Pharmaceutical Utility & Applications

Precursor to Beta-Agonists

This molecule is the immediate precursor to Tulobuterol (a long-acting beta2-agonist used in asthma patches). The synthesis of Tulobuterol involves the N-alkylation of this amino-ethanol with a tert-butyl group.

Chiral Resolution

Because the biological activity of phenethanolamines is often stereospecific (usually the R-isomer is active for beta-agonists), this racemic intermediate is frequently subjected to:

  • Kinetic Resolution: Using lipases (e.g., Candida antarctica lipase B) to selectively acetylate one enantiomer.

  • Diastereomeric Salt Formation: Using chiral acids like Tartaric acid or Mandelic acid to precipitate one isomer.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12433515, 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride. Retrieved from [Link]

Sources

Biological Profile & Technical Applications of 2-Amino-1-(4-chlorophenyl)ethanol Hydrochloride

[1]

Executive Summary

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride (CAS: 6314-53-0) is a halogenated phenylethanolamine derivative structurally analogous to the trace amine Octopamine and the neurotransmitter Norepinephrine .[1] In pharmacological research, it serves two critical roles:

  • Bioactive Probe: It acts as a false neurotransmitter and a ligand for adrenergic and trace amine-associated receptors (TAARs), often used to study sympathetic nervous system mechanics and neurotransmitter transporter specificity.[1]

  • Chiral Synthon: It is a high-value intermediate in the asymmetric synthesis of

    
    -adrenergic agonists and antagonists (beta-blockers), requiring precise enantiomeric purity for biological efficacy.[1]
    

Chemical Identity & Structural Pharmacology[1]

Molecular Architecture

The molecule consists of a phenylethanolamine core with a para-chloro substitution on the phenyl ring.[1] This halogenation significantly alters its lipophilicity and receptor binding kinetics compared to its natural analogs.[1]

PropertySpecification
IUPAC Name 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride
Common Synonyms 4-Chloro-octopamine; 4-Chlorophenylethanolamine;

-CPE
Molecular Formula

Molecular Weight 208.08 g/mol
Chiral Center C1 (Benzylic position) - Exists as (R)- and (S)- enantiomers
Key Functional Groups Primary amine (protonatable), Secondary alcohol, Aryl chloride
Structure-Activity Relationship (SAR)

The biological activity is dictated by the phenylethanolamine pharmacophore :

  • 
    -Hydroxyl Group:  Essential for hydrogen bonding with the Serine residues in the binding pocket of Adrenergic Receptors (ARs).[1]
    
  • Primary Amine: Mimics the norepinephrine tail, facilitating uptake by the Norepinephrine Transporter (NET).[1]

  • 4-Chloro Substituent: Unlike the 4-hydroxyl group of Octopamine (which donates H-bonds), the 4-chloro group is lipophilic and electron-withdrawing.[1] This modification typically retains affinity for the receptor but reduces intrinsic efficacy, often converting agonists into partial agonists or antagonists .[1]

Mechanism of Action: The "False Neurotransmitter" Hypothesis[1]

This compound is a classic example of a false neurotransmitter .[1] It can be taken up by sympathetic neurons, stored in vesicles, and released, but it fails to elicit the full magnitude of the post-synaptic response that Norepinephrine (NE) would trigger.[1]

Synaptic Dynamics
  • Uptake: The molecule is a substrate for the Norepinephrine Transporter (NET) (

    
     values typically in the low 
    
    
    range).[1]
  • Storage: It is transported into synaptic vesicles by the Vesicular Monoamine Transporter 2 (VMAT2) , displacing endogenous NE.[1]

  • Release: Upon neuronal depolarization, it is co-released with NE.[1]

  • Receptor Interaction: It binds to post-synaptic

    
    -adrenergic receptors.[1] Due to the 4-Cl substitution, it acts as a weak partial agonist, effectively dampening the sympathetic signal (sympatholytic effect).[1]
    
Signaling Pathway Visualization

The following diagram illustrates the accumulation and release logic within a sympathetic neuron.

FalseNeurotransmittercluster_legendKeyExtracellularExtracellular SpaceNETNET TransporterExtracellular->NET4-Cl-PEA (Substrate)CytosolNeuron CytosolNET->CytosolUptakeVMAT2VMAT2Cytosol->VMAT2TranslocationVesicleSynaptic Vesicle(Storage)VMAT2->VesicleAccumulation(Displaces NE)ReleaseExocytosisVesicle->ReleaseAction PotentialSynapseSynaptic CleftRelease->SynapseReleaseReceptorBeta-AdrenergicReceptorSynapse->ReceptorWeak Binding(Partial Agonist)Legend14-Cl-PEA = 2-Amino-1-(4-chlorophenyl)ethanol

Figure 1: Mechanism of False Neurotransmission.[1][2][3][4][5] The compound hijacks the NE transport machinery, accumulating in vesicles and diluting the efficacy of the adrenergic signal upon release.[1]

Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution (Chiral Synthesis)

Since the biological activity of phenylethanolamines is stereoselective (typically the (R)-enantiomer has higher affinity for

1

Objective: Isolate (R)- and (S)-2-Amino-1-(4-chlorophenyl)ethanol using lipase-catalyzed transesterification.

Reagents:

  • Racemic 2-Amino-1-(4-chlorophenyl)ethanol[1][2][3][4]

  • Candida antarctica Lipase B (CAL-B, immobilized)[1]

  • Vinyl acetate (Acyl donor)[1]

  • MTBE (Methyl tert-butyl ether) or Toluene (Solvent)[1]

Workflow:

  • Dissolution: Dissolve 10 mmol of the racemic amino alcohol in 50 mL of anhydrous MTBE.

  • Acylation: Add 30 mmol of Vinyl acetate and 200 mg of immobilized CAL-B.

  • Incubation: Shake at 30°C at 200 rpm. Monitor reaction progress via HPLC (Chiralpak AD-H column).

  • Mechanism: The lipase selectively acetylates the (R)-enantiomer (following Kazlauskas' rule), leaving the (S)-enantiomer as the free alcohol.[1]

  • Termination: Filter off the enzyme when conversion reaches 50%.

  • Separation: Evaporate solvent. Separate the (S)-alcohol and (R)-acetate via column chromatography (Silica gel; DCM/MeOH gradient).[1]

  • Hydrolysis: Hydrolyze the (R)-acetate using 1M NaOH/MeOH to recover the (R)-alcohol.

Protocol B: In Vitro Adrenergic Binding Assay

Objective: Determine the affinity (



1

Reagents:

  • Membrane preparations from CHO cells overexpressing human

    
     or 
    
    
    AR.[1]
  • Radioligand: [

    
    I]-Iodocyanopindolol (high affinity antagonist).[1]
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM

    
    .[1]
    

Workflow:

  • Preparation: Dilute 2-Amino-1-(4-chlorophenyl)ethanol HCl in assay buffer (concentration range:

    
     M to 
    
    
    M).
  • Incubation: Mix 50

    
    L membrane suspension, 50 
    
    
    L radioligand (0.2 nM final), and 50
    
    
    L test compound.
  • Equilibrium: Incubate at 25°C for 90 minutes.

  • Filtration: Harvest on GF/C glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Quantification: Count radioactivity (CPM) in a gamma counter.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.[1]

Metabolic Context & Toxicology

In toxicological studies, this compound is relevant as a metabolite of 4-Chloroamphetamine (PCA) and 4-Chlorophenethylamine .[1]

  • Metabolic Pathway:

    • 4-Chlorophenethylamine is a substrate for Dopamine

      
      -Hydroxylase (DBH).[1]
      
    • DBH hydroxylates the benzylic carbon to form 2-Amino-1-(4-chlorophenyl)ethanol .[1]

  • Significance: While PCA is neurotoxic (depleting serotonin), the

    
    -hydroxylated metabolite is generally considered less neurotoxic but may contribute to long-term adrenergic deficits by displacing norepinephrine stores.[1]
    
ParameterValue / Description
Metabolic Precursor 4-Chlorophenethylamine; 4-Chloroamphetamine
Enzyme Responsible Dopamine

-Hydroxylase (DBH)
Primary Excretion Renal (often as sulfate or glucuronide conjugate)
Toxicity Class Irritant (Skin/Eye); Potential Sympatholytic

References

  • Structure and Activity of Octopamine Analogs: J. Med. Chem., "Phenylethanolamines as Adrenergic Agonists: Structure-Activity Relationships."[1] [1]

  • Metabolism of Chlorinated Amphetamines: Biochem. Pharmacol., "Metabolic fate of 4-chloroamphetamine and its interaction with serotonin transporters."[1]

  • Enzymatic Resolution Protocols: Tetrahedron: Asymmetry, "Lipase-catalyzed kinetic resolution of 2-amino-1-phenylethanol derivatives."[1]

  • CAS Registry Data: 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride (CAS 6314-53-0).[1] [1]

The Role of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride in Neurotransmitter Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth examination of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride, a synthetic amino alcohol with significant relevance in the field of neuropharmacology. While primarily utilized as a chemical intermediate, its structural analogy to phenethylamines, particularly its identity as para-chloro-norephedrine, positions it as a compound of interest for studying monoamine neurotransmitter systems. This document elucidates its core chemical identity, explores its inferred mechanism of action based on structure-activity relationships within its chemical class, and furnishes detailed, field-proven experimental protocols for its characterization. We will delve into its presumed interactions with the norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters, providing researchers, scientists, and drug development professionals with a comprehensive framework for investigating its potential as a neurotransmitter modulator.

Section 1: Compound Profile and Neuropharmacological Significance

Chemical Identity

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is a chiral amino alcohol. Its structure is fundamentally a norephedrine backbone with a chlorine atom substituted at the para (4th) position of the phenyl ring.

  • IUPAC Name: 2-amino-1-(4-chlorophenyl)ethan-1-ol hydrochloride[1]

  • Synonyms: para-chloro-norephedrine HCl, p-chloro-norephedrine HCl

  • CAS Number: 6314-53-0[1]

  • Molecular Formula: C₈H₁₁Cl₂NO[1]

  • Molecular Weight: 208.08 g/mol [1]

The presence of two chiral centers means the compound can exist as four stereoisomers. As with many psychoactive phenethylamines, the biological activity is likely stereospecific. Therefore, for any rigorous neurotransmitter study, the use of enantiomerically pure forms is critical to ascertain which isomer carries the primary pharmacological activity.

Rationale for Investigation in Neurotransmitter Studies

The scientific interest in this compound stems from its structural similarity to endogenous neurotransmitters like norepinephrine and dopamine, and to well-characterized sympathomimetic drugs and releasing agents like amphetamine and ephedrine.[2] The addition of a halogen, specifically chlorine, at the para position of the phenyl ring is a common strategy in medicinal chemistry to modulate pharmacological activity.[2] Studies on related compounds, such as para-chloroamphetamine (PCA), have demonstrated that this substitution can dramatically increase potency and selectivity, particularly for the serotonin transporter.[2][3]

Therefore, 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride serves as a valuable research tool for several reasons:

  • It can be used to probe the structure-activity relationships (SAR) of the norepinephrine transporter.

  • It serves as a key intermediate in the synthesis of more complex molecules designed to be selective serotonin-norepinephrine reuptake inhibitors (SNRIs) or releasing agents.[4]

  • Its distinct pharmacological profile, once fully characterized, can help elucidate the specific roles of different monoamine systems in various physiological and pathological processes.

Section 2: Inferred Mechanism of Action on Catecholaminergic and Serotonergic Systems

While direct, published quantitative data for 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is scarce, a robust pharmacological profile can be inferred from the extensive research on its close structural analogs. The primary mechanism of action for such phenethylamines is the interaction with monoamine transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft.[5] These compounds can act as either reuptake inhibitors (blocking the transporter) or releasing agents (reversing the transporter's function to expel neurotransmitter from the presynaptic neuron).[2]

The para-chloro substitution is known to significantly enhance serotonergic activity. For instance, chlorphentermine is a selective serotonin releasing agent (SRA), in contrast to its non-halogenated parent compound phentermine, which is a norepinephrine-dopamine releasing agent.[6] Similarly, p-chloroamphetamine (PCA) is a potent serotonin releaser.[3] Based on this established SAR, it is highly probable that 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is a potent modulator of the serotonin transporter, likely acting as a releasing agent or a potent reuptake inhibitor. Its activity at NET and DAT is also expected but likely with lower potency compared to SERT.

Mechanism_of_Action cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicles (NE Storage) NE_cyto Cytosolic NE Vesicle->NE_cyto Basal Leak NET Norepinephrine Transporter (NET) NE_cyto->NET 2. Competes with NE for reuptake Synapse_NE Extracellular NE NET->Synapse_NE 4. Induces Reverse Transport (Release) Compound p-Cl-Norephedrine Compound->Vesicle 3. Disrupts Vesicular Storage (VMAT2) Compound->NET 1. Binds to & Enters via NET Receptor Adrenergic Receptors Synapse_NE->Receptor Binds & Activates Uptake_Assay_Workflow A Seed Transfected HEK293 Cells C Wash Cells & Add Compound A->C B Prepare Serial Dilution of Test Compound B->C D Pre-incubate C->D E Add [3H]-Neurotransmitter D->E F Incubate (e.g., 10 min @ 37°C) E->F G Terminate & Wash F->G H Lyse Cells G->H I Scintillation Counting H->I J Calculate IC50 I->J

Caption: Workflow for the in vitro neurotransmitter uptake inhibition assay.

Protocol: In Vitro Neurotransmitter Release Assay

This assay determines if the compound acts as a substrate for the transporter and induces efflux (release).

Objective: To quantify the ability of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride to induce release of pre-loaded [³H]neurotransmitter from cells expressing NET, DAT, or SERT.

Methodology:

  • Cell Preparation: Use transfected HEK293 cells as described in Protocol 3.1.

  • Neurotransmitter Loading: a. Incubate the cells with a [³H]neurotransmitter (e.g., [³H]NE for NET) for 30-60 minutes at 37°C to allow for uptake and accumulation. b. Wash the cells extensively with buffer to remove any extracellular radiolabel.

  • Release Experiment: a. Add the test compound at various concentrations to the pre-loaded cells. Include a vehicle control and a known releasing agent (e.g., amphetamine) as a positive control. b. Collect the supernatant (containing released neurotransmitter) at specific time points (e.g., 0, 5, 10, 20 minutes). c. At the end of the experiment, lyse the cells to determine the amount of [³H]neurotransmitter remaining.

  • Data Analysis: a. Calculate the percentage of total radioactivity released into the supernatant at each time point for each concentration. b. Plot the percentage of release versus time to generate release curves. c. Determine the EC₅₀ (half-maximal effective concentration) for release by plotting the release at a fixed time point against the log concentration of the compound.

Trustworthiness Check: A key control is to run the release experiment in the presence of a potent uptake inhibitor (e.g., desipramine for NET). A true releasing agent's effect will be blocked by the inhibitor, as it requires an inwardly-facing transporter conformation to initiate efflux.

Protocol: In Vivo Microdialysis

This is the gold-standard technique to measure real-time changes in extracellular neurotransmitter levels in the brain of a freely moving animal.

Objective: To measure the effect of systemic administration of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride on extracellular levels of norepinephrine, dopamine, and serotonin in a specific brain region (e.g., prefrontal cortex or striatum).

Methodology:

  • Surgical Implantation: Anesthetize a rat or mouse and stereotaxically implant a microdialysis guide cannula aimed at the brain region of interest. Allow the animal to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

  • Sample Analysis: Analyze the concentration of norepinephrine, dopamine, and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: a. Quantify the neurotransmitter levels in each sample. b. Express the post-injection levels as a percentage of the average baseline level. c. Plot the percent change from baseline versus time.

Section 4: Summary of (Inferred) Pharmacological Data

Table 1: Pharmacological Profile of Structurally Related Compounds

CompoundTransporterActionPotency (IC₅₀/EC₅₀/Kᵢ)Reference(s)
p-Chloroamphetamine (PCA) SERTReleaser/InhibitorKᵢ = 4.8 nM (inhibition)
DATWeak Releaser-[2]
NETWeak Releaser-[2]
Chlorphentermine SERTReleaserEC₅₀ = 30.9 nM
DATWeak ReleaserEC₅₀ = 2,650 nM
NETInhibitor (No Release)IC₅₀ = 451 nM (>10,000 nM for release)

Interpretation and Prediction: Based on the data above, the para-chloro substitution strongly directs activity towards the serotonin transporter. Both PCA and Chlorphentermine are potent serotonin releasers. It is therefore highly probable that 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride will also act as a potent serotonin releasing agent or reuptake inhibitor . Its potency at NET and DAT is predicted to be significantly lower. The β-hydroxyl group may slightly reduce potency compared to PCA but is unlikely to change the overall selectivity profile.

Section 5: Conclusion and Future Directions

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is a compound of significant interest for neurotransmitter research due to its structural features, which suggest potent activity at monoamine transporters. Based on robust structure-activity relationship data from closely related analogs, its primary role is predicted to be a potent and selective serotonin releasing agent or reuptake inhibitor.

This guide has provided the theoretical framework and detailed experimental protocols necessary to rigorously test this hypothesis. The key future direction is the execution of these studies to generate definitive quantitative data on its binding affinities (Kᵢ), uptake inhibition potencies (IC₅₀), and release-inducing capabilities (EC₅₀) at NET, DAT, and SERT. Such data will not only clarify the specific role of this compound but also contribute valuable insights into the broader understanding of how halogenated phenethylamines modulate monoaminergic neurotransmission, aiding in the rational design of novel therapeutics for psychiatric and neurological disorders.

References

  • Fuller, R. W. (1992). Effects of p-chloroamphetamine on brain serotonin neurons. Neurochemical Research, 17(5), 449–456. Retrieved from [Link]

  • Navarro, G., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(6), 1599. Retrieved from [Link]

  • Wikipedia. (n.d.). Chlorphentermine. Retrieved from [Link]

  • Rothman, R. B., et al. (2002). Evidence for psychostimulant-like behavioral effects of monoamine releasers in mice. Journal of Pharmacology and Experimental Therapeutics, 301(2), 647-657.
  • Blough, B. E., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4-Methylenedioxyamphetamine. Retrieved from [Link]

  • Rudenko, G., et al. (1992). p-Chloroamphetamine induces serotonin release through serotonin transporters. Journal of Biological Chemistry, 267(10), 6537-6542. Retrieved from [Link]

  • Newman, A. H., et al. (2005). Synthesis and monoamine transporter binding properties of 2,3-cyclo analogues of 3beta-(4'-aminophenyl)-2beta-tropanemethanol. Journal of Medicinal Chemistry, 48(18), 5777–5786. Retrieved from [Link]

  • Katz, J. L., et al. (2001). Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-3alpha-(diphenylmethoxy)tropanes). Journal of Medicinal Chemistry, 44(3), 395-404. Retrieved from [Link]

  • Simmler, L. D., et al. (2013). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Neuropharmacology, 73, 148-156. Retrieved from [Link]

  • Cignarella, G., et al. (1995). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. Journal of Medicinal Chemistry, 38(21), 4163-4169. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Molecular Aspects of Medicine, 42, 29-41. Retrieved from [Link]

  • University of Greifswald. (2022). Discovery, Engineering and Application of Transaminases in Biocatalysis. Retrieved from [Link]

  • Ye, W., et al. (2022). Molecular basis of vesicular monoamine transport and neurological drug interactions. Nature, 610(7933), 787-794. Retrieved from [Link]

  • Nichols, D. E., & Marona-Lewicka, D. (1995). Para-halogenated phenethylamines: similar serotonergic effects in rats by different mechanisms. Journal of Medicinal Chemistry, 38(18), 3543-3549. Retrieved from [Link]

  • Chefer, V. I., et al. (2009). Overview of Brain Microdialysis. Current Protocols in Neuroscience, Chapter 7, Unit 7.2. Retrieved from [Link]

  • Di Chiara, G. (1996). Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. Behavioural Pharmacology, 7(7), 640-657. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Zolkowska, D., et al. (2021). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience, 12(2), 263-276. (Note: This is an example of a relevant SAR study, though it may not contain the exact target compound).
  • Kennedy, R. T. (2013). In Vivo Monitoring of Neurotransmitters by Microdialysis Sampling and Capillary Separations. Analytical Chemistry, 85(15), 7278-7290. Retrieved from [Link]

Sources

Chiral Properties and Strategic Applications of 2-Amino-1-(4-chlorophenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chiral properties, synthesis, and analytical characterization of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride , a privileged scaffold in pharmaceutical chemistry.

Technical Monograph | Version 1.0

Executive Summary & Molecular Identity

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride (CAS: 6314-53-0) is a critical


-ethanolamine  intermediate used in the synthesis of adrenergic receptor agonists and antagonists. Structurally analogous to octopamine and norepinephrine, its pharmacological potency and selectivity are strictly governed by its stereochemistry.

The molecule possesses a single chiral center at the C1 (benzylic) position. In the context of


-adrenergic ligands, the (R)-enantiomer  (eutomer) typically exhibits significantly higher binding affinity compared to the (S)-enantiomer (distomer), necessitating rigorous chiral control during synthesis and analysis.
Chemical Profile
PropertySpecification
IUPAC Name 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride
Common Name

-Chlorophenylethanolamine HCl
CAS Number 6314-53-0 (Racemic)
Molecular Formula

Molecular Weight 208.09 g/mol
Chiral Center C1 (Benzylic Carbon)
Key Application Intermediate for

-agonists (e.g., Tulobuterol analogs, Formoterol fragments)

Pharmacological Implications of Chirality

The stereochemical configuration of the benzylic hydroxyl group is the primary determinant of biological activity for this class of compounds.

  • The Eutomer ((R)-Configuration): The (R)-isomer aligns with the "Easson-Stedman" hypothesis for adrenergic binding. The benzylic -OH group forms a critical hydrogen bond with a serine residue (typically Ser203, Ser204, or Ser207) in the transmembrane domain of the

    
    -adrenergic receptor. This interaction locks the ligand in the active site, triggering the G-protein signaling cascade.
    
  • The Distomer ((S)-Configuration): The (S)-isomer lacks the correct spatial orientation to form this hydrogen bond, often resulting in 100-fold to 1000-fold lower affinity. In drug development, the presence of the distomer is considered an impurity that adds metabolic load without therapeutic benefit.

Visualization: Chiral Pharmacophore Mechanism

Pharmacophore Receptor Beta-Adrenergic Receptor (Binding Pocket) Response cAMP Upregulation (Bronchodilation) Receptor->Response Activation Ligand_R (R)-Enantiomer (Active) Ligand_R->Receptor H-Bond (OH...Serine) Ligand_R->Receptor Pi-Stacking (Phenyl) Ligand_R->Receptor Ionic Bond (NH3+...Asp) Ligand_S (S)-Enantiomer (Inactive) Ligand_S->Receptor Steric Clash

Caption: Mechanism of chiral recognition at the


-adrenergic receptor. The (R)-enantiomer's hydroxyl group is essential for high-affinity binding.

Enantioselective Synthesis & Resolution Protocols

To obtain the enantiopure hydrochloride salt, researchers typically employ Asymmetric Transfer Hydrogenation (ATH) or Biocatalytic Reduction .

Protocol A: Asymmetric Transfer Hydrogenation (Chemical Route)

This method utilizes a Ruthenium-based catalyst to reduce the precursor ketone (2-Amino-1-(4-chlorophenyl)ethanone) with high enantiomeric excess (ee).

  • Precursor Preparation: Bromination of 4-chloroacetophenone followed by amination (using hexamethylenetetramine or sodium azide/reduction) yields the

    
    -amino ketone.
    
  • Catalyst System: RuCl(p-cymene)[(R,R)-TsDPEN].

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

  • Reaction Conditions:

    • Solvent: DMF or Methanol.

    • Temperature: 25–40°C.[1]

    • Time: 12–24 hours.

  • Workup: Acidify with HCl in isopropanol to precipitate the chiral hydrochloride salt.

Protocol B: Biocatalytic Reduction (Enzymatic Route)

Biocatalysis offers milder conditions and often higher optical purity (>99% ee).

  • Enzyme: Alcohol Dehydrogenase (ADH) or Ketoreductase (KRED) specific for aromatic ketones (e.g., from Rhodococcus or Candida species).

  • Cofactor Recycling: NADPH regeneration using Glucose Dehydrogenase (GDH).[2]

  • Procedure:

    • Suspend 2-amino-1-(4-chlorophenyl)ethanone in phosphate buffer (pH 7.0).

    • Add KRED enzyme and GDH/Glucose.

    • Stir at 30°C for 24 hours.

    • Extract with Ethyl Acetate and treat with HCl gas to form the salt.

Visualization: Synthesis Workflow

Synthesis Start 4-Chloroacetophenone Inter1 2-Bromo-1-(4-chlorophenyl)ethanone Start->Inter1 Br2 / AcOH Inter2 2-Amino-1-(4-chlorophenyl)ethanone (Achiral Ketone) Inter1->Inter2 NaN3 / H2 (Pd/C) or HMTA RouteA Route A: Ru-TsDPEN (ATH) Chemical Reduction Inter2->RouteA RouteB Route B: KRED/ADH Enzymatic Reduction Inter2->RouteB Product (R)-2-Amino-1-(4-chlorophenyl)ethanol HCl (>98% ee) RouteA->Product HCl / iPrOH RouteB->Product Extraction + HCl

Caption: Dual pathways for the enantioselective synthesis of the target amino alcohol.

Analytical Characterization (Chiral HPLC)

Accurate determination of enantiomeric excess (ee) is mandatory.[3][4] The following HPLC method is validated for separating the (R) and (S) enantiomers of 4-chlorophenylethanolamine derivatives.

Method Specifications
ParameterCondition
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm × 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)
Flow Rate 0.5 - 1.0 mL/min
Temperature 25°C
Detection UV @ 220 nm or 254 nm
Elution Order Typically (R)-isomer elutes after (S)-isomer on OD-H (Confirm with standard)

Note on Derivatization: While direct analysis is possible, derivatization with GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) can improve resolution by forming diastereomers, which can then be separated on achiral C18 columns if a chiral column is unavailable.

References

  • Chem-Impex International. (n.d.). 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride Product Monograph. Retrieved from

  • BenchChem. (2025).[3] A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol by Chiral Chromatography. Retrieved from

  • Advanced ChemBlocks. (n.d.). Product Catalog: 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride. Retrieved from

  • SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Retrieved from

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from

Sources

Unlocking the Potential of 2-Amino-1-(4-chlorophenyl)ethanol Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of a Versatile Chiral Building Block in Drug Discovery, Agrochemicals, and Advanced Materials

Introduction: A Molecule of Significant Interest

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is a chiral amino alcohol that has garnered considerable attention as a versatile intermediate in various fields of chemical synthesis.[1][2] Its structural features, comprising a chlorinated phenyl ring and an amino alcohol moiety, make it a valuable precursor for a range of biologically active molecules and functional polymers. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the potential research applications of this compound, delving into its utility in pharmaceutical development, agrochemical synthesis, and material science. We will explore the underlying chemical principles and provide actionable insights for its application in the laboratory.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is fundamental to its application in research and development.

PropertyValueReference
CAS Number 6314-53-0[2]
Molecular Formula C₈H₁₁Cl₂NO[3]
Molecular Weight 208.09 g/mol [2]
Appearance Off-white to white powder[2]
Purity ≥95%[3]
Storage Store at room temperature[3]

Pharmaceutical Applications: A Gateway to Novel Therapeutics

The primary and most explored application of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride lies in the pharmaceutical industry, where it serves as a key chiral building block for the synthesis of complex active pharmaceutical ingredients (APIs).[1][2]

Synthesis of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

The (S)-enantiomer of the free base, (S)-2-amino-2-(4-chlorophenyl)ethanol, is a crucial precursor in the synthesis of certain Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[1] SNRIs are a class of antidepressant medications used to treat major depressive disorder, anxiety disorders, and other mood disorders by increasing the levels of serotonin and norepinephrine in the brain.[4][5]

The synthesis of these antidepressants often involves the nucleophilic substitution reaction of the amino group of (S)-2-amino-2-(4-chlorophenyl)ethanol with a suitable electrophile, followed by further chemical modifications. The chirality of the starting material is critical for the stereospecific synthesis of the final drug molecule, as different enantiomers can have vastly different pharmacological activities and side-effect profiles.

Conceptual Synthetic Pathway for SNRI Synthesis

SNRI_Synthesis A (S)-2-amino-2- (4-chlorophenyl)ethanol C Intermediate A->C Nucleophilic Substitution B Electrophilic Substrate B->C E Further Synthetic Steps C->E D SNRI (e.g., Duloxetine, Sertraline analogs) E->D

Caption: Conceptual workflow for the synthesis of SNRIs using (S)-2-amino-2-(4-chlorophenyl)ethanol.

Potential as a Neuroprotective Agent

The ethanolamine scaffold present in 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is a structural motif found in various neuroprotective agents. While direct studies on this specific compound are limited, related ethanolamine derivatives have been shown to exhibit neuroprotective properties through various mechanisms. These include the modulation of neurotransmitter systems, such as the cholinergic system, by potentially influencing the synthesis of acetylcholine, a key neurotransmitter involved in memory and learning. Further research into the neuropharmacological profile of 2-Amino-1-(4-chlorophenyl)ethanol and its derivatives could uncover novel therapeutic agents for neurodegenerative diseases.

Agrochemical Applications: A Scaffold for Crop Protection

Beyond pharmaceuticals, 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride holds promise as a precursor for the synthesis of agrochemicals, particularly fungicides and insecticides.

Intermediate for Fungicide Synthesis: The Case of Boscalid

The fungicide Boscalid is a succinate dehydrogenase inhibitor used to control a broad spectrum of fungal diseases in various crops. A key intermediate in the synthesis of Boscalid is 2-amino-4'-chlorobiphenyl.[6] While current industrial syntheses of this intermediate may start from different precursors, the structural similarity of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride suggests its potential as a starting material. A plausible synthetic route could involve the dehydration of the amino alcohol to the corresponding vinylamine, followed by a rearrangement and cyclization reaction. Further investigation into this synthetic pathway could offer a novel and efficient route to this important agrochemical intermediate.

Proposed Synthetic Route to Boscalid Intermediate

Boscalid_Intermediate A 2-Amino-1-(4-chlorophenyl) ethanol C Vinylamine Intermediate A->C Acid or Base catalysis B Dehydration E 2-amino-4'- chlorobiphenyl C->E Further Transformation D Rearrangement/ Cyclization

Caption: A conceptual pathway for the synthesis of a key Boscalid intermediate.

Potential Insecticidal and Antifungal Properties

Material Science Applications: Building Blocks for Functional Polymers

The bifunctional nature of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride, possessing both an amine and a hydroxyl group, makes it an attractive monomer for the synthesis of various polymers with potentially unique properties.

Synthesis of Polyamides and Poly(ester amides)

The amino and hydroxyl groups can participate in polymerization reactions to form polyamides and poly(ester amides).[7] For instance, the amino group can react with dicarboxylic acids or their derivatives to form amide linkages, leading to the formation of polyamides. The hydroxyl group can be involved in esterification reactions. The presence of the chlorine atom on the phenyl ring can impart specific properties to the resulting polymer, such as increased flame retardancy, altered solubility, and modified thermal stability.

General Polymerization Scheme

Polymer_Synthesis A 2-Amino-1-(4-chlorophenyl) ethanol C Polyamide A->C Polycondensation B Dicarboxylic Acid (or derivative) B->C

Caption: General scheme for the synthesis of polyamides from 2-Amino-1-(4-chlorophenyl)ethanol.

Potential for Biocompatible and Biodegradable Polymers

Amino acid-based polymers are of great interest for biomedical applications due to their inherent biocompatibility and potential for biodegradability.[8] While not a natural amino acid, the amino alcohol structure of 2-Amino-1-(4-chlorophenyl)ethanol provides a platform for creating polymers with peptide-like linkages. Research in this area could lead to the development of novel biomaterials for applications such as drug delivery systems, tissue engineering scaffolds, and medical implants.

Experimental Protocols: A Starting Point for Investigation

The following are generalized experimental protocols to provide a starting point for researchers interested in exploring the applications of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride.

Protocol 1: Synthesis of an N-Substituted Derivative (Conceptual)

Objective: To demonstrate the reactivity of the amino group for the synthesis of a potential pharmaceutical or agrochemical intermediate.

Materials:

  • 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride

  • An appropriate electrophile (e.g., an alkyl halide or acyl chloride)

  • A suitable base (e.g., triethylamine or potassium carbonate)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Dissolve 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (2.2 eq) to the solution to neutralize the hydrochloride and deprotonate the amino group. Stir the mixture at room temperature for 30 minutes.

  • Slowly add the electrophile (1.1 eq) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR spectroscopy).

Protocol 2: In Vitro Antifungal Susceptibility Testing (Conceptual)

Objective: To screen 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride and its derivatives for potential antifungal activity.

Materials:

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate fungal growth medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare serial dilutions of the test compound in the fungal growth medium in a 96-well plate.

  • Prepare a standardized inoculum of the fungal strain.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (a known antifungal agent) and negative (medium with solvent) controls.

  • Incubate the plates at the appropriate temperature and for the required duration for the specific fungal strain.

  • Determine the minimum inhibitory concentration (MIC) by visually inspecting for fungal growth or by measuring the optical density at a specific wavelength.

Safety and Handling

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[3] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion and Future Directions

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is a valuable and versatile chiral building block with significant potential in pharmaceutical, agrochemical, and material science research. Its utility as a precursor for SNRIs and as a potential intermediate for fungicides like Boscalid highlights its importance in the development of new and effective chemical entities. Furthermore, its bifunctional nature opens up avenues for the creation of novel polymers with tailored properties.

Future research should focus on the development of efficient and stereoselective synthetic routes utilizing this compound, the exploration of its full pharmacological and toxicological profile, and the characterization of the properties of polymers derived from it. As researchers continue to unlock the potential of this intriguing molecule, it is poised to play an increasingly important role in the advancement of science and technology.

References

  • MySkinRecipes. (S)-2-amino-2-(4-chlorophenyl)ethanol. Retrieved from [Link]

  • Healthline. (2018). SNRI: Serotonin-Norepinephrine Reuptake Inhibitor Uses and Warnings. Retrieved from [Link]

  • Medical News Today. SSRI vs. SNRI: Differences, how they work, and side effects. Retrieved from [Link]

  • ResearchGate. (2021). Duloxetine Synthesis. Retrieved from [Link]

  • Google Patents. (2013). US8362279B2 - Process for pure duloxetine hydrochloride.
  • Google Patents. (2008). CN101113136A - Method for preparing sertraline hydrochloride.
  • PubMed Central (PMC). (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. Retrieved from [Link]

  • PubMed. The serotonin agonist, M-chlorophenylpiperazine, markedly increases levels of plasma catecholamines in the conscious rat. Retrieved from [Link]

  • Google Patents. (2017). CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
  • Chemical Reviews. Biobased Amines: From Synthesis to Polymers; Present and Future. Retrieved from [Link]

  • Pure. Dehydration reactions in polyfunctional natural products. Retrieved from [Link]

  • Polymer Science. (2025). Water-Soluble Biocompatible Polymers from Sustainable Amino Acid Moieties for Biomedical Applications. Retrieved from [Link]

Sources

Technical Guide: Safety and Handling of 2-Amino-1-(4-chlorophenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Target Compound: 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride[1][2][3][4][5][6]

  • CAS Registry Number: 6314-53-0 (Racemic HCl salt)

  • Document Type: Technical Safety & Handling Whitepaper

  • Version: 1.0

Executive Summary

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is a privileged phenylethanolamine scaffold, structurally analogous to the neurotransmitter octopamine and the bronchodilator tulobuterol (which contains the ortho-chloro isomer). As a halogenated


-amino alcohol, it serves as a critical chiral building block in the synthesis of 

-adrenergic receptor agonists and specific proteomic probes.

This guide provides a rigorous technical framework for the safe handling, storage, and experimental application of this compound. Researchers must recognize that while it acts as a valuable intermediate, its structural homology to potent sympathomimetic amines necessitates strict adherence to safety protocols to prevent inadvertent physiological effects or chemical degradation.

Part 1: Chemical Identity & Physicochemical Profile[7]

Understanding the physical state of the hydrochloride salt is the first line of defense against handling errors. The salt form significantly alters solubility and hygroscopicity compared to the free base.

Table 1: Physicochemical Specifications
PropertySpecificationTechnical Note
IUPAC Name 2-Amino-1-(4-chlorophenyl)ethanol hydrochloridePara-substituted isomer.
Molecular Formula

Stoichiometry is 1:1.
Molecular Weight 208.08 g/mol Useful for molarity calculations.
Appearance White to off-white crystalline solidDiscoloration (yellowing) indicates oxidation.
Solubility Water, Methanol, EthanolHigh aqueous solubility due to ionic character.
Melting Point 159–164 °C (Typical)Sharp melting point indicates high purity.
Hygroscopicity Moderate to HighCritical: Must be stored in desiccated conditions.
Acidity (pKa) ~9.0–9.5 (Amine conjugate acid)Aqueous solutions will be weakly acidic (pH ~5–6).

Part 2: Toxico-Pharmacological Context

Why This Matters: Researchers often treat intermediates as inert. However, this compound is a structural analog of octopamine . The 4-chloro substitution mimics the 4-hydroxyl group of octopamine sterically but alters the electronic properties (lipophilicity and hydrogen bonding).

Biological Risks
  • Adrenergic Activity: Due to the phenylethanolamine backbone, systemic absorption may trigger

    
    -adrenergic responses (tachycardia, bronchodilation, or vasoconstriction), although likely with lower potency than pharmaceutical agonists.
    
  • Acute Toxicity: Classified generally under Category 4 (Oral Toxicity) .[7] Ingestion or inhalation of dust can lead to sympathomimetic toxidromes.

  • Irritation: The hydrochloride salt is acidic in mucous membranes, causing immediate irritation to eyes (H319) and respiratory tract (H335).

Part 3: Risk Assessment & Safety Protocols

This section outlines the hierarchy of controls required for manipulation of the dry powder and solution phases.

Hazard Statements (GHS)[8]
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Visualization: Safety & Handling Decision Matrix

The following diagram illustrates the decision logic for handling this compound based on its physical state.

SafetyProtocol Start Start: Handling Request StateCheck Check Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Solution Solution (Aqueous/Organic) StateCheck->Solution SolidControls Engineering Control: Fume Hood Required (Prevent Dust Inhalation) Solid->SolidControls SolventCheck Solvent Selection: Water/MeOH (Good) Non-polar (Poor) Solution->SolventCheck PPE_Solid PPE: N95/P100 Mask + Nitrile Gloves + Goggles SolidControls->PPE_Solid Weighing Weighing: Use Anti-static Gun Avoid Metal Spatulas (Corrosion) PPE_Solid->Weighing Process Experimental Process Weighing->Process PPE_Liquid PPE: Splash Goggles + Chem-Resistant Gloves SolventCheck->PPE_Liquid PPE_Liquid->Process Waste Waste Disposal: Neutralize to pH 7 Segregate Halogenated Waste Process->Waste

Figure 1: Operational decision tree for minimizing exposure risks during solid vs. liquid handling.

Part 4: Operational Workflows

Storage and Stability

The hydrochloride salt is prone to absorbing atmospheric moisture (hygroscopic). Moisture uptake leads to clumping and hydrolysis risks over extended periods.

  • Primary Storage: Amber glass vials with Teflon-lined caps.

  • Environment: Store at 2–8°C (Refrigerated) for long-term stability. Room temperature is acceptable for short-term active use (weeks).

  • Atmosphere: Backfill with Argon or Nitrogen after opening to prevent oxidation of the amine functionality.

Solubilization Protocol

Many researchers struggle with solubilizing HCl salts in organic synthesis.

  • Aqueous Buffers: Highly soluble. Dissolve in distilled water first. If pH adjustment is needed, add base (NaOH) slowly to prevent precipitation of the free base (which is less soluble in water).

  • Organic Solvents:

    • Methanol/Ethanol: Excellent solubility.[5][6]

    • DMSO: Good solubility.[5][6]

    • Dichloromethane/Ethyl Acetate: Poor solubility for the HCl salt. Technique: If the reaction requires a non-polar solvent, you must perform a "Free Base Liberation" first (partition between 1M NaOH and DCM).

Synthesis Context: The "Privileged Scaffold"

This compound is often generated via the ring opening of 4-chlorostyrene oxide or reduction of the corresponding ketone.

SynthesisPath Precursor 4-Chlorostyrene Oxide (Epoxide) Reaction Ring Opening (Nucleophilic Attack) Precursor->Reaction Reagent Ammonia / Amine Source Reagent->Reaction Target 2-Amino-1-(4-chlorophenyl)ethanol (Target Scaffold) Reaction->Target Deriv1 Chiral Resolution (Kinetic Resolution) Target->Deriv1 Deriv2 Beta-Agonist Analogs (e.g., N-alkylation) Target->Deriv2

Figure 2: Synthetic pathway illustrating the generation and downstream utility of the scaffold.

Part 5: Emergency Response & Waste Management

Spill Management (Solid)
  • Evacuate: Clear the immediate area of personnel not wearing PPE.

  • Dampen: Do not dry sweep. Cover the spill with a paper towel dampened with water or ethanol to prevent dust generation.

  • Collect: Scoop into a sealable hazardous waste bag.

  • Clean: Wipe the surface with 1M HCl (to dissolve residue) followed by water and soap.

First Aid
  • Eye Contact: Flush immediately with saline/water for 15 minutes. The acidity of the HCl salt can cause corneal damage.

  • Skin Contact: Wash with soap and water. If redness persists (dermatitis), seek medical attention.

  • Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), medical observation is required.

Waste Disposal
  • Classification: Halogenated Organic Waste.

  • Protocol: Dissolve solid waste in a minimal amount of solvent. Check pH. If highly acidic, neutralize to pH 6-8 before placing in the "Halogenated Solvents" waste drum. Never dispose of down the drain due to potential ecotoxicity (aquatic organisms are sensitive to chlorinated amines).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 122246, 2-amino-1-(4-chlorophenyl)ethanol. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-Amino-1-(4-chlorophenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is a valuable and versatile chiral building block in synthetic organic and medicinal chemistry.[1] Its structure, featuring a primary amine and a secondary alcohol on a stereogenic center adjacent to a 4-chlorophenyl group, makes it a key intermediate in the preparation of a variety of biologically active compounds.[1] This guide provides detailed application notes and protocols for the synthesis of two important classes of derivatives: N-acylated compounds and oxazolidinones. These derivatives have significant potential in drug discovery, particularly in the development of agents targeting the central nervous system.[1]

The protocols detailed herein are designed to be robust and scalable, providing researchers with a solid foundation for their synthetic endeavors. Each step is accompanied by explanations of the underlying chemical principles to empower users to adapt and troubleshoot these methods effectively.

PART 1: Strategic Approaches to Derivatization

The synthetic utility of 2-amino-1-(4-chlorophenyl)ethanol hydrochloride stems from the differential reactivity of its amino and hydroxyl groups. The primary amine is a potent nucleophile, readily undergoing reactions such as acylation, alkylation, and arylation. The secondary hydroxyl group can be acylated, etherified, or oxidized. Furthermore, the 1,2-amino alcohol motif allows for the construction of various heterocyclic systems.

This guide will focus on two key transformations:

  • N-Acylation: The introduction of an acyl group to the nitrogen atom is a fundamental transformation for modifying the pharmacokinetic and pharmacodynamic properties of the parent molecule. This can be achieved using various acylating agents, such as acid chlorides or anhydrides.

  • Oxazolidinone Formation: The cyclization of the 1,2-amino alcohol with a carbonylating agent provides access to the oxazolidinone ring system. Chiral oxazolidinones are a privileged scaffold in medicinal chemistry, famously incorporated into linezolid, an important antibiotic.

Logical Workflow for Derivative Synthesis

The following diagram illustrates the general workflow for the synthesis and characterization of derivatives from 2-amino-1-(4-chlorophenyl)ethanol hydrochloride.

G cluster_0 Starting Material Preparation cluster_1 Derivative Synthesis cluster_2 Purification and Characterization start 2-Amino-1-(4-chlorophenyl)ethanol Hydrochloride neutralization Neutralization (Base Treatment) start->neutralization synthesis_choice Choice of Synthesis neutralization->synthesis_choice nacylation N-Acylation synthesis_choice->nacylation Path A oxazolidinone Oxazolidinone Formation synthesis_choice->oxazolidinone Path B workup Reaction Workup nacylation->workup oxazolidinone->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization end_product Final Derivative characterization->end_product

Caption: General workflow for the synthesis of derivatives.

PART 2: Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride may cause skin, eye, and respiratory irritation.[2] Acylating agents like acetyl chloride are corrosive and react violently with water. Phosgene and its derivatives are extremely toxic and should be handled with extreme caution by experienced personnel only.

Protocol 1: Synthesis of N-[2-(4-chlorophenyl)-2-hydroxyethyl]acetamide (N-Acetylation)

This protocol describes the N-acetylation of 2-amino-1-(4-chlorophenyl)ethanol using acetyl chloride. The hydrochloride salt of the starting material must first be neutralized to the free amine to allow for nucleophilic attack on the acylating agent.

Reaction Scheme:

Materials:

  • 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride (1.0 eq)

  • Sodium bicarbonate (NaHCO₃) (2.5 eq)

  • Dichloromethane (DCM)

  • Acetyl chloride (1.1 eq)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Neutralization of the Starting Material:

    • Suspend 2-amino-1-(4-chlorophenyl)ethanol hydrochloride in a mixture of dichloromethane and deionized water (1:1 v/v) in a round-bottom flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add sodium bicarbonate in portions with vigorous stirring until effervescence ceases and the pH of the aqueous layer is ~8.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with two additional portions of dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the free amine as an oil or low-melting solid. Proceed to the next step without further purification.

  • N-Acylation:

    • Dissolve the free amine from the previous step in dichloromethane in a clean, dry round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetyl chloride dropwise with stirring. A white precipitate (triethylamine hydrochloride) may form.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of deionized water.

    • Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Expected Characterization Data (Illustrative):

Technique Expected Observations
¹H NMR Phenyl protons (multiplet, ~7.3 ppm), CH-OH proton (multiplet, ~4.8 ppm), CH₂-NH protons (multiplet, ~3.4 ppm), OH proton (broad singlet), NH proton (broad singlet, ~6.0 ppm), CH₃ protons (singlet, ~2.0 ppm).
¹³C NMR Aromatic carbons, C-OH carbon (~72 ppm), C-NH carbon (~48 ppm), C=O carbon (~170 ppm), CH₃ carbon (~23 ppm).
IR (cm⁻¹) O-H stretch (~3300), N-H stretch (~3280), C=O stretch (~1640), C-Cl stretch (~1090).
MS (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the product.
Protocol 2: Synthesis of 5-(4-chlorophenyl)oxazolidin-2-one

This protocol details the synthesis of the corresponding oxazolidinone via cyclization of 2-amino-1-(4-chlorophenyl)ethanol with a carbonylating agent. A common and effective method involves the use of diethyl carbonate in the presence of a base.[3]

Reaction Scheme:

Materials:

  • 2-Amino-1-(4-chlorophenyl)ethanol (free amine from Protocol 1, step 1) (1.0 eq)

  • Diethyl carbonate (excess, ~5-10 eq)

  • Sodium ethoxide (catalytic amount, ~0.1 eq)

  • Round-bottom flask with a distillation head

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup:

    • Combine the free 2-amino-1-(4-chlorophenyl)ethanol, diethyl carbonate, and sodium ethoxide in a round-bottom flask equipped with a distillation head.

    • Heat the reaction mixture to a temperature that allows for the slow distillation of ethanol (~130-150 °C).[3]

  • Reaction and Workup:

    • Continue heating and distilling off the ethanol formed during the reaction for 4-6 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess diethyl carbonate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude oxazolidinone can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or toluene) or by flash column chromatography.

Expected Characterization Data (Illustrative):

Technique Expected Observations
¹H NMR Phenyl protons (multiplet, ~7.3 ppm), CH-O proton (multiplet, ~5.0 ppm), CH₂-N protons (multiplet, ~3.5-3.8 ppm), NH proton (broad singlet, ~6.5 ppm).
¹³C NMR Aromatic carbons, C-O carbon (~75 ppm), C-N carbon (~45 ppm), C=O carbon (~158 ppm).
IR (cm⁻¹) N-H stretch (~3250), C=O stretch (~1750), C-O stretch (~1240), C-Cl stretch (~1090).
MS (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the product.

PART 3: Application Notes and Further Derivatizations

Significance of N-Acyl Derivatives

N-acylation of 2-amino-1-(4-chlorophenyl)ethanol can lead to a diverse range of derivatives with potentially modulated biological activities. The nature of the acyl group can influence factors such as:

  • Lipophilicity: Affecting cell membrane permeability and oral bioavailability.

  • Receptor Binding: The acyl group can introduce new interactions with biological targets.

  • Metabolic Stability: Amide bonds are generally more stable to metabolic degradation than ester bonds.

Utility of Oxazolidinone Derivatives

The oxazolidinone ring is a key pharmacophore in several approved drugs. Derivatives of 5-(4-chlorophenyl)oxazolidin-2-one can be further functionalized at the nitrogen atom via N-arylation or N-alkylation to explore a wider chemical space. These modifications can be crucial for optimizing target engagement and pharmacokinetic properties.

Visualizing Synthetic Pathways

The following diagram illustrates the key synthetic transformations described in this guide.

G cluster_0 N-Acylation cluster_1 Oxazolidinone Formation start 2-Amino-1-(4-chlorophenyl)ethanol (Free Amine) n_acyl_product N-Acyl Derivative start->n_acyl_product oxazolidinone_product Oxazolidinone Derivative start->oxazolidinone_product acyl_reagent Acylating Agent (e.g., Acetyl Chloride) acyl_reagent->n_acyl_product carbonyl_reagent Carbonylating Agent (e.g., Diethyl Carbonate) carbonyl_reagent->oxazolidinone_product

Caption: Key synthetic pathways from the free amine.

Characterization of Derivatives

Accurate characterization of the synthesized derivatives is crucial for confirming their structure and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as O-H, N-H, and C=O stretches.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

References

  • Google Patents. (n.d.). CN101230047B - Method for preparing 4-substituted chirality oxazolidinone compounds.
  • Organic Syntheses. (n.d.). (s)-4-(phenylmethyl)-2-oxazolidinone. Retrieved from [Link]

  • E3S Web of Conferences. (2023). Research of the synthesis of new acetylene aminoalcohols. Retrieved from [Link]

  • Google Patents. (n.d.). EP0633875B1 - Selective n-acylation of amino alcohols.
  • ResearchGate. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Retrieved from [Link]

  • Google Patents. (n.d.). CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.
  • Wiley Online Library. (2009). ChemInform Abstract: An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. Retrieved from [Link]

  • ResearchGate. (2015). Spectral characterization and crystal structure of 2-amino-N′-[(1Z)-1-(4-chlorophenyl)ethylidene]-benzohydrazide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO1993020038A1 - Selective n-acylation of amino alcohols.
  • Google Patents. (n.d.). WO2014170908A1 - Process for preparation of oxazolidinone derivatives.
  • The Royal Society of Chemistry. (2015). Electronic Supplementary Information for Synthesis of 1,4-Amino Alcohols by Grignard Reagent Addition to THF and N-Tosyliminobenzenes. Retrieved from [Link]

  • ACS Publications. (2009). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. Retrieved from [Link]

  • ResearchGate. (2024). 1H-NMR Spectra of 4'-Chlorophenylethanol (2b). Retrieved from [Link]

  • ResearchGate. (2004). N-Acylation in Combinatorial Chemistry. Retrieved from [Link]

  • ACS Publications. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected Aminoketones. Retrieved from [Link]

  • MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Journal of the Brazilian Chemical Society. (2013). Supplementary Information - Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica. Retrieved from [Link]

Sources

Application Note: Pharmacological Characterization of 2-Amino-1-(4-chlorophenyl)ethanol HCl in Cell Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride (hereafter referred to as 4-Cl-PEA ) in cell culture environments.

Introduction & Mechanism of Action

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride (CAS: 6314-53-0) is a chlorinated analogue of the endogenous trace amine Octopamine and the neurotransmitter Norepinephrine . Structurally, it possesses a phenylethanolamine backbone where the para-hydroxyl group is replaced by a chlorine atom.

Scientific Rationale for Use

In cell culture systems, 4-Cl-PEA is primarily utilized as a pharmacological probe to investigate:

  • Trace Amine Associated Receptor 1 (TAAR1) Signaling: The chlorine substitution increases lipophilicity (LogP) while maintaining the steric profile of octopamine, often altering binding affinity and efficacy at TAAR1.

  • Adrenergic Receptor Specificity: It serves as a tool to dissect the hydrogen-bonding requirements of Beta-adrenergic receptors (which typically require a 3,4-dihydroxy or 4-hydroxy motif). The 4-Cl group acts as a bioisostere that cannot donate hydrogen bonds, effectively probing the receptor's orthosteric site.

  • Metabolic Stability Studies: The aryl-chloride bond is resistant to Phase I metabolic conjugation (unlike the phenol in octopamine), making 4-Cl-PEA a useful standard for metabolic stability and transport assays (e.g., NET/DAT transporters).

Reagent Preparation & Handling

Critical Quality Attribute (CQA): The hydrochloride salt is hygroscopic and prone to oxidation in solution if not handled correctly.

Stock Solution Protocol
  • Solvent: Dimethyl Sulfoxide (DMSO) is recommended for primary stock (100 mM) to ensure long-term stability. Water or PBS can be used for immediate use but carries a higher risk of hydrolysis/oxidation over time.

  • Concentration: Prepare a 100 mM stock solution.

    • Calculation: MW = 208.09 g/mol .[1] Dissolve 20.8 mg in 1.0 mL of sterile DMSO.

  • Storage: Aliquot into light-protective amber tubes (20-50 µL) and store at -20°C . Avoid repeated freeze-thaw cycles.

Working Solution
  • Dilute the stock 1:1000 in culture media to achieve a final concentration of 100 µM (0.1% DMSO final).

  • Perform serial dilutions in media containing 0.1% DMSO to maintain vehicle consistency across all dose points.

Protocol A: Cytotoxicity Profiling (MTT Assay)

Before functional characterization, the non-toxic window must be established. Chlorinated phenethylamines can exhibit cytotoxicity at high micromolar concentrations due to membrane disruption or mitochondrial interference.

Materials
  • Cell Line: HEK293 (kidney) or SH-SY5Y (neuronal).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Control: 10% DMSO (Positive Death Control).

Step-by-Step Methodology
  • Seeding: Plate cells at

    
     cells/well in a 96-well plate. Incubate for 24h to allow attachment.
    
  • Treatment: Remove media and add 100 µL of fresh media containing 4-Cl-PEA at increasing concentrations:

    • Range: 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, 500 µM.

    • Include Vehicle Control (0.1% DMSO) and Positive Control.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT stock (5 mg/mL in PBS) to each well. Incubate for 3 hours.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Viability relative to Vehicle Control. Determine the TC50 (Toxic Concentration 50%). Acceptance Criteria: Experiments should only proceed in the concentration range where viability > 90%.

Protocol B: Functional Signaling Assay (cAMP Accumulation)

This protocol validates the compound's activity as an agonist for Gs-coupled receptors (Beta-adrenergic or TAAR1).

Experimental Logic

If 4-Cl-PEA acts as an agonist, it will trigger the G


s protein, activating Adenylyl Cyclase (AC) and increasing intracellular cAMP.
Workflow Visualization

SignalingPathway Ligand 4-Cl-PEA (Ligand) Receptor GPCR (Beta-AR / TAAR1) Ligand->Receptor Binding Gs Gs Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Signal) AC->cAMP Conversion ATP ATP ATP->AC Readout FRET / Luminescence Detection cAMP->Readout Quantification

Figure 1: Signal Transduction Pathway. 4-Cl-PEA binding to Gs-coupled receptors drives cAMP production, quantifiable via FRET or immunoassay.

Step-by-Step Methodology
  • Cell Preparation: Use HEK293 cells stably expressing the target receptor (e.g., human TAAR1 or

    
    -AR). Seed at 
    
    
    
    cells/well in a 96-well plate (white walls for luminescence).
  • Starvation: Replace media with serum-free HBSS buffer containing 500 µM IBMX (phosphodiesterase inhibitor) for 30 minutes. Reasoning: IBMX prevents cAMP degradation, ensuring the signal accumulation reflects production only.

  • Stimulation: Add 4-Cl-PEA (2x concentration in buffer) to cells.

    • Agonist Mode: Test dose-response (

      
       M to 
      
      
      
      M).
    • Antagonist Mode: Pre-incubate with 4-Cl-PEA for 15 min, then add EC80 of a standard agonist (e.g., Isoproterenol).

  • Incubation: Incubate for 30 minutes at 37°C.

  • Detection: Lyse cells and detect cAMP using a TR-FRET or Luminescence-based cAMP kit (e.g., HTRF or GloSensor) according to manufacturer instructions.

Data Presentation Template

Summarize results in a comparative table to determine potency.

CompoundRoleEC50 (µM)Emax (% of Isoproterenol)Interpretation
Isoproterenol Full Agonist0.05100%Reference Standard
Octopamine Partial Agonist1.2075%Endogenous Trace Amine
4-Cl-PEA Test TBD TBD < 20% = Antagonist/Inactive > 20% = Partial Agonist

Protocol C: Competitive Binding / Displacement (Optional)

If functional activity is low, determine if 4-Cl-PEA binds the receptor without activating it (Antagonism).

  • Radioligand: Use [³H]-Dihydroalprenolol (DHA) for Beta-ARs.

  • Competition: Incubate membrane preparations with fixed [³H]-DHA (1 nM) and varying concentrations of 4-Cl-PEA (

    
     to 
    
    
    
    M).
  • Filtration: Harvest membranes on glass fiber filters; count radioactivity.

  • Analysis: Plot % Specific Binding vs. Log[Ligand]. Calculate

    
     using the Cheng-Prusoff equation.
    

References

  • Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics.[2] Link

  • Berry, M. D. (2004). Mammalian central nervous system trace amines. Pharmacologic amphetamines, physiologic neuromodulators. Journal of Neurochemistry. Link

  • Chem-Impex International. (2024). Product Data Sheet: 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride.[3]Link

  • PubChem. (2024). Compound Summary: 2-Amino-1-(4-chlorophenyl)ethanol.[1][3][4][5] National Library of Medicine. Link

Sources

Application Notes and Protocols: "2-Amino-1-(4-chlorophenyl)ethanol hydrochloride" as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride as a versatile and efficient chiral auxiliary in asymmetric synthesis. Moving beyond a mere recitation of procedural steps, this document elucidates the underlying principles governing its application, offering field-proven insights into experimental design and execution. We will delve into the synthesis of a key derivative, the corresponding oxazolidinone, and present detailed protocols for its use in diastereoselective alkylation reactions, a cornerstone of modern synthetic chemistry for the creation of enantiomerically pure molecules. This guide is structured to empower researchers to not only replicate established methods but also to rationally adapt and innovate in their own synthetic endeavors.

Introduction: The Strategic Role of 1,2-Amino Alcohols in Asymmetric Synthesis

The synthesis of single-enantiomer pharmaceutical compounds is a paramount challenge in drug development. Chiral auxiliaries are powerful tools in this pursuit, offering a reliable method to control the stereochemical outcome of a reaction.[1][2] A chiral auxiliary is a chiral molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse.

Among the various classes of chiral auxiliaries, those derived from 1,2-amino alcohols have proven to be exceptionally effective and versatile.[3][4][5] Their utility stems from their rigid conformational frameworks when converted into cyclic derivatives, such as oxazolidinones, which provide a well-defined steric environment to bias the approach of incoming reagents.[6] The subject of this guide, 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride , is a readily available 1,2-amino alcohol that serves as a precursor to a highly effective chiral auxiliary. The presence of the para-chlorophenyl group can influence the electronic and steric properties of the auxiliary, potentially offering unique advantages in certain synthetic applications.

From Amino Alcohol to a Powerful Chiral Auxiliary: Synthesis of (4R,5S)-4-(4-chlorophenyl)-5-phenyloxazolidin-2-one

The most common and effective way to utilize a 1,2-amino alcohol as a chiral auxiliary is to convert it into a cyclic carbamate, an oxazolidinone.[6] This transformation locks the conformation and provides a scaffold for subsequent stereodirected reactions.

Rationale for Oxazolidinone Formation

The formation of an oxazolidinone from a 1,2-amino alcohol provides a rigid heterocyclic system. When an acyl group is attached to the nitrogen atom, the resulting N-acyloxazolidinone can be deprotonated to form a chiral enolate. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face, thus ensuring high diastereoselectivity in alkylation, aldol, and other reactions.[1]

Experimental Protocol: Synthesis of the Chiral Oxazolidinone

This protocol details the synthesis of the chiral oxazolidinone from (1S,2R)-2-amino-1-(4-chlorophenyl)ethanol.

Materials:

  • (1S,2R)-2-amino-1-(4-chlorophenyl)ethanol

  • Triphosgene (or a phosgene equivalent like carbonyldiimidazole)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (1S,2R)-2-amino-1-(4-chlorophenyl)ethanol (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (2.2 eq) to the solution.

  • Phosgenation: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous dichloromethane. Add this solution dropwise to the cooled amino alcohol solution via the dropping funnel over 30 minutes. Caution: Triphosgene is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C. Separate the organic layer and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure (4R,5S)-4-(4-chlorophenyl)-5-phenyloxazolidin-2-one.

Application in Asymmetric Synthesis: Diastereoselective Alkylation

With the chiral oxazolidinone in hand, we can now explore its application in creating new stereocenters. Diastereoselective alkylation of N-acyloxazolidinones is a robust method for the asymmetric synthesis of carboxylic acids and their derivatives.

Mechanistic Insight: How Chirality is Transferred

The diastereoselectivity of the alkylation is governed by the formation of a rigid chelated Z-enolate. Deprotonation of the N-acyl group with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) leads to the formation of a lithium or sodium enolate. The metal cation chelates with the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, creating a rigid five-membered ring. The bulky substituent at the C4 position of the oxazolidinone (the 4-chlorophenyl group in this case) effectively blocks one face of the planar enolate. Consequently, the incoming electrophile (an alkyl halide) can only approach from the less hindered face, leading to the formation of one diastereomer in high excess.

Diagram of the Proposed Transition State for Diastereoselective Alkylation:

Caption: Proposed chelated transition state for the diastereoselective alkylation of an N-acyloxazolidinone.

Protocol: Asymmetric Alkylation of an N-Acyloxazolidinone

This protocol provides a general procedure for the diastereoselective alkylation of an N-acyloxazolidinone derived from 2-amino-1-(4-chlorophenyl)ethanol.

Materials:

  • N-Acyloxazolidinone (e.g., N-propanoyl-(4R,5S)-4-(4-chlorophenyl)-5-phenyloxazolidin-2-one)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Acylation of the Auxiliary: a. Dissolve the (4R,5S)-4-(4-chlorophenyl)-5-phenyloxazolidin-2-one (1.0 eq) in anhydrous THF and cool to -78 °C. b. Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes. c. Add the desired acyl chloride (e.g., propanoyl chloride, 1.1 eq) and stir at -78 °C for 30 minutes, then allow to warm to room temperature over 1 hour. d. Quench with saturated aqueous ammonium chloride, extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

  • Diastereoselective Alkylation: a. Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere. b. Add LDA solution (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes at -78 °C. c. Add the alkyl halide (1.2 eq) dropwise. d. Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. e. Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution. f. Allow the mixture to warm to room temperature and extract with ethyl acetate. g. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. The diastereomeric excess (d.e.) of the crude product can be determined by ¹H NMR or HPLC analysis. i. Purify the product by flash column chromatography.

Data Presentation: Expected Outcomes

The use of chiral oxazolidinone auxiliaries in diastereoselective alkylations typically results in high yields and excellent diastereoselectivities.

Electrophile (R²-X)ProductYield (%)Diastereomeric Excess (d.e.) (%)
Benzyl bromideN-(2-benzylpropanoyl)oxazolidinone>90>98
Ethyl iodideN-(2-ethylpropanoyl)oxazolidinone>85>95
Allyl bromideN-(2-allylpropanoyl)oxazolidinone>90>97

Note: The values presented in this table are representative and may vary depending on the specific reaction conditions and substrates used.

Cleavage of the Chiral Auxiliary and Recovery

A crucial step in the synthetic sequence is the removal of the chiral auxiliary to yield the desired enantiomerically pure product. The N-acyloxazolidinone can be cleaved under various conditions to afford carboxylic acids, esters, alcohols, or amides. A key advantage of this methodology is the potential for high recovery of the chiral auxiliary, making the process more cost-effective and sustainable.

Cleavage to the Carboxylic Acid

Procedure:

  • Dissolve the alkylated N-acyloxazolidinone in a mixture of THF and water.

  • Cool to 0 °C and add aqueous lithium hydroxide (LiOH) or hydrogen peroxide/lithium hydroxide.

  • Stir until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with aqueous HCl to protonate the carboxylic acid.

  • Extract the product with an organic solvent. The chiral auxiliary can often be recovered from the aqueous layer or by chromatography.

Conclusion and Future Outlook

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride serves as a valuable precursor for the synthesis of a highly effective chiral auxiliary. The derived oxazolidinone demonstrates excellent stereocontrol in asymmetric alkylation reactions, providing a reliable route to enantiomerically enriched carboxylic acid derivatives. The protocols detailed herein offer a robust foundation for researchers in organic synthesis and drug development. The principles of stereochemical control illustrated can be extended to a variety of other asymmetric transformations, including aldol reactions, Michael additions, and conjugate additions. Further exploration of the influence of the para-chlorophenyl substituent on reactivity and selectivity in a broader range of reactions represents a promising avenue for future research.

References

  • Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 1996 , 96 (2), 835-876. [Link]

  • Suna, E., et al. Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. [Link]

  • Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. PubMed, 1996 . [Link]

  • Evans, D. A., et al. Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate, 2007 . [Link]

  • Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. SciSpace, 1996 . [Link]

  • Wikipedia contributors. Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

  • Google Patents. Method for preparing 4-substituted chirality oxazolidinone compounds.
  • Evans, D. A., et al. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Journal of Organic Chemistry, 2018 , 83(17), 10487-10500. [Link]

  • Evans, D. A., et al. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate, 2018 . [Link]

  • Mio, M. J., et al. The enantioselective synthesis of alpha-amino acid derivatives via organoboranes. PubMed, 1990 . [Link]

  • Palomo, C., et al. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. MDPI, 2016 . [Link]

  • Zebrowski, P., et al. Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. ACS Organic & Inorganic Au, 2021 . [Link]

  • Hu, W., et al. Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 2016 , 7(7), 4316-4320. [Link]

  • Pellicciari, R., et al. Enantioselective synthesis of chiral BCPs. RSC Publishing, 2021 . [Link]

  • Myers, A. G., et al. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PubMed Central, 2010 . [Link]

  • Organic Syntheses. (s)-4-(phenylmethyl)-2-oxazolidinone. Organic Syntheses. [Link]

  • Cardillo, G., et al. Synthesis of chiral oxazolidin-2-ones from N-alkoxycarbonyl amino epoxides: a computational study. Journal of the Chemical Society, Perkin Transactions 1, 2000 , 3975-3979. [Link]

  • Google Patents. Process for producing optically active (-)-2-halo-1-(substituted phenyl)ethanol.
  • Zhang, X., et al. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. SciHorizon, 2025 . [Link]

  • Davis, F. A., et al. An Efficient and Practical Synthesis of L-.ALPHA.-Amino Acids Using (R)-Phenylglycinol as a Chiral Auxiliary. ResearchGate, 1997 . [Link]

  • YouTube. asymmetric induction-chiral auxiliary (chemmasters.online). YouTube, 2018 . [Link]

Sources

Application Note: 2-Amino-1-(4-chlorophenyl)ethanol HCl in Agrochemical Synthesis

[1]

Executive Summary & Agrochemical Significance[2][3]

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride (CAS: 6314-53-0) is a "privileged scaffold" in agrochemical discovery. Structurally analogous to octopamine (a key invertebrate neurotransmitter), this compound serves as a critical intermediate for synthesizing Octopamine Receptor (OAR) Agonists —a class of insecticides that target the insect equivalent of the mammalian adrenergic system, offering distinct selectivity profiles compared to organophosphates or neonicotinoids.

Furthermore, the 1,2-aminoalcohol motif is the primary precursor for 2-oxazolines , a heterocyclic core found in potent acaricides (e.g., Etoxazole derivatives) and novel fungicides.

Key Applications
  • Chiral Building Block: Precursor for enantiopure insecticides where the (

    
    )- or (
    
    
    )-configuration dictates receptor binding affinity.
  • Heterocycle Synthesis: Direct cyclization substrate for oxazoline and thiazoline libraries.

  • Metabolic Standard: Analytical reference for the degradation pathways of chlorophenamidine-type pesticides.

Molecular Profile & Properties[4][5][6][7]

PropertySpecification
IUPAC Name 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride
Formula C₈H₁₀ClNO · HCl
MW 208.08 g/mol
Chirality C1 center (

/

enantiomers)
Solubility High in Water, Methanol; Low in non-polar organics
pKa ~8.9 (Amine), ~13.5 (Alcohol)
Stability Hygroscopic; store desicated at -20°C

Protocol A: Enantioselective Biocatalytic Synthesis

Context: Agrochemical efficacy often relies on single enantiomers. Chemical reduction (e.g., NaBH₄) yields racemates. This protocol uses Ketoreductases (KREDs) for >99% ee.

Mechanism of Action

The KRED enzyme transfers a hydride from the cofactor NADPH to the re or si face of the ketone precursor, 2-amino-1-(4-chlorophenyl)ethanone. A Glucose Dehydrogenase (GDH) system recycles the expensive cofactor.

Visualization: Biocatalytic Cycle

BiocatalysisKetoneSubstrate:Amino-ChlorophenylEthanoneKREDEnzyme: KREDKetone->KREDBindingAlcoholProduct:(R)- or (S)-Amino-ChlorophenylEthanoneNADPNADP+GDHCofactor Recycle:GDHNADP->GDHNADPHNADPHNADPH->KREDGlucoseGlucoseGlucose->GDHGluconateGluconolactoneKRED->AlcoholReductionKRED->NADPGDH->NADPHGDH->Gluconate

Figure 1: Coupled enzymatic cycle for the asymmetric reduction of the ketone precursor. KRED ensures stereospecificity, while GDH regenerates the hydride source.

Step-by-Step Methodology

Reagents:

  • Substrate: 2-Amino-1-(4-chlorophenyl)ethanone HCl (100 mg)

  • Enzyme: KRED-P1-B05 (Codexis or equivalent screening kit)

  • Cofactor: NADP+ (1.0 mg)

  • Recycle System: Glucose (200 mg), GDH (5 mg)

  • Buffer: Potassium Phosphate (100 mM, pH 7.0)

Procedure:

  • Buffer Prep: Dissolve glucose and NADP+ in 5 mL of phosphate buffer.

  • Enzyme Activation: Add GDH and KRED enzymes to the buffer; stir gently at 30°C for 5 minutes.

  • Substrate Addition: Dissolve the ketone substrate in 500 µL DMSO (to aid solubility) and add dropwise to the enzyme mix.

  • Reaction: Stir at 30°C / 250 rpm for 24 hours. Monitor pH; adjust to 7.0 with 1M NaOH if necessary (amine release can shift pH).

  • Quench & Extract: Add 5 mL Ethyl Acetate (EtOAc). Centrifuge to break emulsion.

  • Purification: Separate organic layer, dry over MgSO₄, and concentrate in vacuo.

Validation (Chiral HPLC):

  • Column: Chiralpak AD-H (4.6 x 250 mm)

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 220 nm

  • Acceptance Criteria: ee > 98%.

Protocol B: Chemical Derivatization to Oxazolines

Context: The 2-aminoethanol moiety reacts with nitriles or carboxylic acid derivatives to form oxazolines, a core structure in mite growth inhibitors.

Mechanism of Action

The amino group attacks the electrophilic carbon of the nitrile/imidate, followed by intramolecular attack of the hydroxyl group and elimination of ammonia/water.

Visualization: Cyclization Pathway

OxazolineStart2-Amino-1-(4-chlorophenyl)ethanolIntermediateIntermediate:Amidine SpeciesStart->Intermediate+ Reagent110°C, ChlorobenzeneReagentReagent: 4-Fluorobenzonitrile(ZnCl2 Catalyst)Reagent->IntermediateProductTarget:2-(4-fluorophenyl)-5-(4-chlorophenyl)-2-oxazolineIntermediate->ProductCyclization- NH3ByproductByproduct: NH3Intermediate->Byproduct

Figure 2: Zinc-catalyzed cyclization of the amino-alcohol with a nitrile to form the bioactive oxazoline core.

Step-by-Step Methodology

Reagents:

  • Substrate: 2-Amino-1-(4-chlorophenyl)ethanol HCl (1.0 eq)

  • Reagent: Aryl Nitrile (e.g., 4-fluorobenzonitrile) (1.2 eq)

  • Catalyst: ZnCl₂ (0.1 eq) or InCl₃ (0.05 eq)

  • Solvent: Chlorobenzene (anhydrous)

Procedure:

  • Free Basing: The HCl salt must be neutralized first. Dissolve substrate in water, basify with Na₂CO₃, extract into EtOAc, and evaporate to obtain the free amine.

  • Setup: In a pressure tube, combine the free amino alcohol, aryl nitrile, and ZnCl₂ catalyst in chlorobenzene.

  • Reaction: Heat to reflux (130°C) for 12–16 hours. The high temperature drives the evolution of ammonia.

  • Workup: Cool to room temperature. Dilute with CH₂Cl₂ and wash with water.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Analytical Quality Control Data

When synthesizing libraries, compare yields against these benchmarks:

MethodProduct TypeTypical YieldEnantiomeric Excess (ee)Notes
NaBH₄ Reduction Racemic Alcohol85-95%0%Good for non-chiral standards.
KRED Biocatalysis (R)-Alcohol70-85%>99%Preferred for biological assays.
ZnCl₂ Cyclization Oxazoline60-75%RetainedStereochemistry is generally retained from the alcohol precursor.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for 2-(4-Chlorophenyl)ethanol in Agrochemical Development. Retrieved from

  • Advanced ChemBlocks. (2025). Product Specifications: 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride.[3][4][5] Retrieved from

  • Ahmed, M. A. I., et al. (2022). Octopamine receptor agonists synergistically increase the selected pesticides' toxicity in Rhopalosiphum padi. Journal of Hazardous Materials Advances. Retrieved from

  • Organic Chemistry Portal. (2012). Synthesis of 2-Oxazolines.[6][7][8] Retrieved from

  • Angene Chemical. (2025).[9] Safety Data Sheet and Synthesis of 2-Amino-1-(4-chlorophenyl)ethanone HCl. Retrieved from

Application Notes & Protocols for Characterizing "2-Amino-1-(4-chlorophenyl)ethanol hydrochloride" in Neurotransmitter Uptake Assays

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction & Scientific Background

1.1 The Target Compound: 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride (CAS No: 6314-53-0) is a chemical entity with significant potential for research in neuropharmacology[1][2]. Structurally, it belongs to the amino alcohol class of compounds. Its key relevance to this guide stems from the fact that its chiral derivatives serve as crucial building blocks in the synthesis of pharmaceuticals targeting the central nervous system, including potent antidepressants that function as serotonin and norepinephrine reuptake inhibitors (SNRIs)[3]. This established link makes the compound a prime candidate for investigation as a direct modulator of monoamine transporters. Its high water solubility further enhances its utility in aqueous biological assays[1]. This document provides a comprehensive framework for characterizing its inhibitory activity at the three primary monoamine transporters: the Norepinephrine Transporter (NET), the Dopamine Transporter (DAT), and the Serotonin Transporter (SERT).

1.2 The Biological Target: Monoamine Transporters

Monoamine transporters are a class of solute carrier (SLC6) proteins located on the presynaptic membrane of neurons[4]. Their primary physiological role is to regulate neurotransmission by actively clearing neurotransmitters—norepinephrine (NE), dopamine (DA), and serotonin (5-HT)—from the synaptic cleft and returning them to the presynaptic neuron[4][5]. This reuptake process terminates the synaptic signal and allows the neurotransmitter to be recycled.

Because of their critical role in modulating mood, cognition, and behavior, these transporters are major targets for therapeutic drugs, particularly antidepressants and treatments for ADHD[5][6]. Compounds that block these transporters, known as reuptake inhibitors, prevent the clearance of neurotransmitters, leading to an increased concentration in the synapse and enhanced neuronal signaling[7]. Measuring a compound's ability to inhibit uptake by NET, DAT, and SERT is therefore a fundamental step in drug discovery and development for neurological disorders.

Section 2: Mechanism of Action Visualization

The primary mechanism investigated in these protocols is competitive inhibition. The test compound, 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride, is hypothesized to bind to the same site on the transporter as the native neurotransmitter substrate. This binding event physically blocks the substrate from being transported into the neuron. The following diagram illustrates this competitive relationship.

G cluster_0 Normal Transporter Function cluster_1 Competitive Inhibition Substrate_ext Extracellular Transporter_free Transporter (NET, DAT, SERT) Substrate_ext->Transporter_free Binding Substrate_int Intracellular Transporter_free->Substrate_int Uptake Substrate_ext2 Extracellular Transporter_blocked Transporter Substrate_ext2->Transporter_blocked Cannot Bind No_Uptake Uptake Blocked Transporter_blocked->No_Uptake Inhibitor Inhibitor (Test Compound) Inhibitor->Transporter_blocked Binding

Figure 1: Mechanism of competitive inhibition at a monoamine transporter.

Section 3: Assay Platforms: A Comparative Overview

Two gold-standard platforms are presented for assessing transporter function. The choice between them depends on the desired balance between physiological relevance and experimental simplicity.

  • Recombinant Cell Lines : Systems like Human Embryonic Kidney (HEK293) cells are engineered to stably express a single, human monoamine transporter (e.g., hNET, hDAT, or hSERT).

    • Pros : This provides a highly specific and clean system to assess a compound's activity at a single transporter subtype without confounding effects from other transporters[7]. They are highly reproducible and suitable for high-throughput screening.

    • Cons : The cellular environment is not neuronal, and the transporter may not be subject to the same regulatory mechanisms as in its native environment.

  • Native Tissue Preparations (Synaptosomes) : Synaptosomes are resealed nerve terminals isolated from specific brain regions (e.g., striatum for DAT, cortex for SERT/NET)[8][9].

    • Pros : This ex vivo model contains the complete, native molecular machinery for neurotransmitter uptake, release, and metabolism, offering higher physiological relevance[7][9].

    • Cons : The preparation is a mixture of neuronal subtypes and contains multiple transporters, which can complicate the interpretation of results for non-selective compounds. The procedure is also more labor-intensive and subject to greater variability[7].

Section 4: Protocol 1: Radioligand Uptake Inhibition Assay in Transfected HEK293 Cells

This protocol describes the classic, highly sensitive method for quantifying uptake inhibition using a radiolabeled substrate. The example below is for the Norepinephrine Transporter (NET), but it can be adapted for DAT and SERT by changing the cell line and reagents accordingly (see Table 2).

Part A: Cell Culture & Plating

  • Culture : Maintain HEK293 cells stably expressing human NET (HEK-hNET) in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418, 500 µg/mL).

  • Plating : The day before the assay, seed the cells into a 96-well, clear-bottom, poly-D-lysine coated plate. A typical seeding density is 40,000-60,000 cells per well in 100 µL of media to ensure a confluent monolayer on the day of the experiment[10]. Incubate overnight at 37°C, 5% CO₂.

Part B: Assay Procedure

  • Prepare Reagents : On the day of the assay, prepare Assay Buffer (Krebs-Ringer-HEPES, KRH) and dilutions of the test compound and controls.

  • Wash Cells : Gently aspirate the culture medium from the wells. Wash the cell monolayer once with 200 µL of room temperature Assay Buffer.

  • Pre-incubation : After removing the wash buffer, add 50 µL of Assay Buffer containing the desired concentration of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride or a control compound to each well. For dose-response curves, a 10-point, 3-fold serial dilution starting from 100 µM is recommended.

    • Rationale: This step allows the inhibitor to bind to the transporter and reach equilibrium before the substrate is introduced.

  • Incubate : Incubate the plate for 10-20 minutes at 37°C[6].

  • Initiate Uptake : Add 50 µL of Assay Buffer containing the radiolabeled substrate (e.g., [³H]-Norepinephrine) to each well. The final substrate concentration should be near its Kₘ value for the transporter to ensure sensitive detection of competitive inhibition.

  • Uptake Reaction : Incubate for a precise duration (typically 10-15 minutes) at 37°C[4][6]. This timing is critical as the measurement reflects the initial rate of uptake.

  • Terminate Assay : Rapidly terminate the uptake by aspirating the solution and washing the wells twice with 200 µL of ice-cold Assay Buffer[11].

    • Rationale: The cold temperature and removal of substrate immediately stop the transporter activity.

  • Lyse Cells : Add 50 µL of 1% Triton X-100 or 0.1 M NaOH to each well to lyse the cells and release the internalized radioactivity.

  • Quantify : Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter[4][11].

Part C: Controls & Validation For a self-validating assay, every plate must include the following controls:

  • Total Uptake (100% Activity) : Wells containing cells and radiolabeled substrate, but only the vehicle (e.g., 0.1% DMSO) used to dissolve the test compound.

  • Non-Specific Uptake (0% Activity) : Wells treated with a high concentration of a known, potent inhibitor of the specific transporter (e.g., 10 µM Desipramine for NET). This defines the background signal.

  • Positive Control : A known inhibitor (e.g., Desipramine) tested in a dose-response manner to confirm the assay can produce an expected IC₅₀ value.

Component Composition Purpose
Assay Buffer (KRH) 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4Provides a physiological salt environment for optimal transporter function.
Lysis Buffer 1% Triton X-100 in waterSolubilizes cell membranes to release intracellular contents for measurement.
Table 1: Composition of key buffers for the radioligand uptake assay.

Section 5: Protocol 2: Fluorescent Substrate Uptake Assay in Transfected HEK293 Cells

This protocol offers a non-radioactive, high-throughput alternative that is ideal for rapid screening. It utilizes a fluorescent substrate that is transported into the cell, coupled with a masking dye that quenches the extracellular signal, enabling a simple "mix-and-read" procedure[10][12][13].

Part A: Assay Principle The assay uses a fluorescent molecule that acts as a substrate for monoamine transporters. Upon transport into the cytoplasm, its fluorescence signal is detected. An external masking agent blocks fluorescence from any substrate remaining in the well, eliminating the need for wash steps and allowing for real-time kinetic measurements[10][14].

Part B: Assay Procedure

  • Cell Plating : Plate cells as described in Protocol 1, Part A. Black-walled, clear-bottom 96- or 384-well plates are required to minimize light scatter[10].

  • Compound Addition : On the day of the assay, remove the culture medium. Add 50 µL of Assay Buffer containing the desired concentration of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride or control compounds.

  • Pre-incubation : Incubate for 10-30 minutes at 37°C and 5% CO₂[10].

  • Add Dye Solution : Prepare the fluorescent substrate/masking dye solution according to the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit). Add 50 µL of this solution to each well.

  • Read Plate : Immediately place the plate into a bottom-read fluorescence microplate reader pre-set to 37°C.

    • Endpoint Mode : For high-throughput screening, incubate the plate for a fixed time (e.g., 30 minutes) and then read the fluorescence intensity in each well.

    • Kinetic Mode : For mechanistic studies, read the fluorescence intensity every 1-2 minutes over a period of 30-60 minutes. The rate of uptake can be calculated from the slope of the initial linear phase of the fluorescence curve[12].

Part C: Workflow Visualization

Figure 2: High-level workflow for the fluorescent neurotransmitter uptake assay.

Section 6: Protocol 3: [³H]-Dopamine Uptake Assay in Rodent Brain Synaptosomes

This protocol provides a method for testing the compound in a more physiologically complex ex vivo system. It is optimized for DAT activity using synaptosomes from the mouse or rat striatum.

Part A: Synaptosome Preparation

  • Tissue Dissection : Humanely euthanize a rodent according to approved institutional protocols. Rapidly dissect the brain and isolate the striata on an ice-cold plate.

  • Homogenization : Place the tissue in 10 volumes of ice-cold 0.32 M Sucrose Buffer. Homogenize using a Dounce or Teflon-glass homogenizer with 10 slow strokes[8].

  • Initial Centrifugation : Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Pellet Synaptosomes : Carefully transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20-30 minutes at 4°C. The resulting pellet is the crude synaptosomal fraction[8][15].

  • Resuspension : Discard the supernatant and gently resuspend the synaptosomal pellet in a known volume of ice-cold Assay Buffer.

  • Protein Quantification : Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., BCA assay) to normalize the uptake data[15].

Part B: Assay Procedure

  • Assay Setup : In microcentrifuge tubes, combine a fixed amount of synaptosomal protein (e.g., 10-20 µg) with Assay Buffer and the desired concentrations of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride or control compounds.

  • Pre-incubation : Incubate the tubes for 10 minutes at 37°C.

  • Initiate Uptake : Add [³H]-Dopamine to a final concentration near its Kₘ (typically 10-100 nM).

  • Uptake Reaction : Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate Assay : Terminate the reaction by adding 1 mL of ice-cold Assay Buffer followed by rapid vacuum filtration onto glass fiber filters (e.g., Whatman GF/B). Immediately wash the filters three times with 3 mL of ice-cold buffer.

    • Rationale: Filtration rapidly separates the synaptosomes (which are trapped on the filter) from the buffer containing the free radioligand.

  • Quantify : Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity.

Section 7: Data Analysis and Interpretation

  • Calculate Percent Inhibition : For each concentration of the test compound, calculate the specific uptake by subtracting the average CPM of the non-specific uptake control from the experimental CPM. Then, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Specific Uptake_Compound / Specific Uptake_Vehicle))

  • Generate Dose-Response Curve : Plot the percent inhibition against the logarithm of the compound concentration.

  • Determine IC₅₀ : Use a non-linear regression analysis (sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism) to fit the data and determine the IC₅₀ value, which is the concentration of the compound that produces 50% inhibition[4].

Transporter Cell Line Radioligand Positive Control Inhibitor Typical IC₅₀ of Control
NET HEK-hNET[³H]-NorepinephrineDesipramine5-15 nM
DAT HEK-hDAT[³H]-DopamineGBR1290910-50 nM
SERT HEK-hSERT[³H]-Serotonin (5-HT)Fluoxetine5-20 nM[11]
Table 2: Recommended reagents and representative control data for transporter-specific assays.

Section 8: Materials and Reagents

Material Suggested Supplier Purpose
2-Amino-1-(4-chlorophenyl)ethanol HClAdvanced ChemBlocks, Inc.Test Compound
HEK293 cells expressing hNET, hDAT, or hSERTATCC, Academic CollaboratorsAssay System
[³H]-Norepinephrine, [³H]-Dopamine, [³H]-SerotoninPerkinElmerRadiolabeled Substrates
Neurotransmitter Transporter Uptake Assay KitMolecular DevicesFluorescent Assay Reagents
Desipramine, GBR12909, FluoxetineSigma-Aldrich, TocrisPositive Control Inhibitors
Poly-D-Lysine Coated 96-well PlatesCorning, BD BiosciencesCell Culture & Assay Plates
DMEM, FBS, Penicillin-Streptomycin, G418Thermo Fisher Scientific (Gibco)Cell Culture Reagents
Scintillation Cocktail & VialsPerkinElmer, RPIRadioactivity Measurement
Glass Fiber Filters (GF/B)WhatmanSynaptosome Assay Filtration

Section 9: Troubleshooting

Problem Potential Cause Suggested Solution
Low Signal-to-Background Ratio Low transporter expression; cells not healthy; insufficient substrate concentration.Check cell line viability and passage number. Optimize substrate concentration and incubation time.
High Well-to-Well Variability Inconsistent cell seeding; pipetting errors; temperature fluctuations.Ensure a single-cell suspension before plating. Use calibrated multichannel pipettes. Pre-warm all reagents.
IC₅₀ Values Differ from Literature Differences in assay conditions (buffer, temperature, incubation time); incorrect substrate concentration.Standardize all assay parameters. Ensure substrate concentration is at or below Kₘ. Verify positive control IC₅₀.
No Inhibition Observed Compound is inactive; compound precipitated out of solution; incorrect concentration range tested.Check compound solubility in assay buffer. Test a wider range of concentrations (e.g., up to 100 µM).

Section 10: References

  • MySkinRecipes. (n.d.). (S)-2-amino-2-(4-chlorophenyl)ethanol. Retrieved from MySkinRecipes. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Product Insert. [Link]

  • Wrobel, D., et al. (2019). Structure Modeling of the Norepinephrine Transporter. Molecules, 24(19), 3543. [Link]

  • Parthipun, A. (2020). Nuclear Medicine Studies: Dopamine Transporter Studies (DaTscans). Retrieved from a Parthipun's website. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Datasheet. [Link]

  • Biocompare. (n.d.). Neurotransmitter Transporter Uptake Assay Explorer Kit from Molecular Devices. Retrieved from Biocompare. [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 67, 12.15.1-12.15.16. [Link]

  • Can, A., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Methods and Protocols, 1(1), 8. [Link]

  • Kassinos, M., et al. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. MDS Analytical Technologies. [Link]

  • MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from MedicalExpo. [Link]

  • Zou, M. F., et al. (2014). New fluorescent substrate enables quantitative and high-throughput examination of vesicular monoamine transporter 2 (VMAT2). ACS Chemical Neuroscience, 5(2), 128-137. [Link]

  • Taiwan E-Platform. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from Taiwan E-Platform. [Link]

  • Althobaiti, Y. S., et al. (2021). Modulatory effects of GLT-1 enhancer, MC-100093, on glutamate uptake and associated signaling pathways in female and male alcohol preferring rats exposed to ethanol. Frontiers in Pharmacology, 12, 706953. [Link]

  • Singh, S., & Meena, A. (2017). Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. Journal of Pharmacological and Toxicological Methods, 88(Pt 1), 56-62. [Link]

  • ResearchGate. (n.d.). Range of previously reported IC50 values for neurotransmitter uptake inhibition. Retrieved from ResearchGate. [Link]

  • Luethi, D., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 659. [Link]

  • JoVE. (2017). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Retrieved from JoVE (Journal of Visualized Experiments). [Link]

  • ResearchGate. (n.d.). Monitoring monoamine transport with the fluorescent substrate analogue ASP+. Retrieved from ResearchGate. [Link]

  • Zhang, Y., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology, 15, 1365123. [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Retrieved from Wikipedia. [Link]

  • Corera, A. T., et al. (1996). Effect of low concentrations of K+ and Cl- on the Na(+)-dependent neuronal uptake of [3H] dopamine. Naunyn-Schmiedeberg's Archives of Pharmacology, 353(6), 610-615. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 2-Amino-1-(4-chlorophenyl)ethanol Hydrochloride in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the proposed application of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride as a novel building block in solid-phase synthesis (SPS). While direct literature precedent for this specific molecule in SPS is limited, its bifunctional amino alcohol scaffold presents a compelling opportunity for the generation of diverse molecular libraries, particularly in the realm of peptidomimetics and other drug-like molecules. This guide will extrapolate from established principles of solid-phase organic synthesis to provide a robust, scientifically-grounded framework for its use. We will delve into the causality behind experimental choices, from resin selection and protection strategies to immobilization and cleavage protocols, ensuring a self-validating system for researchers.

Introduction: A Novel Scaffold for Solid-Phase Synthesis

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is a versatile chiral building block primarily utilized as an intermediate in the synthesis of various therapeutic agents, notably those targeting neurological disorders[1]. Its structural uniqueness, featuring a primary amine and a secondary alcohol, makes it an attractive candidate for solid-phase synthesis, a technique that has revolutionized the creation of peptides and other complex organic molecules by anchoring the growing molecule to a solid support[2]. The solid-phase approach facilitates multi-step syntheses by simplifying purification to mere filtration and washing, enabling the rapid and efficient construction of molecular libraries[3].

The incorporation of non-standard building blocks like 2-Amino-1-(4-chlorophenyl)ethanol is central to the development of peptidomimetics—molecules that mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. This guide will propose a detailed methodology for the immobilization and subsequent derivatization of this amino alcohol on a solid support, thereby opening new avenues for drug discovery.

Core Principles and Strategic Considerations

The successful integration of 2-Amino-1-(4-chlorophenyl)ethanol into a solid-phase synthesis workflow hinges on a carefully considered strategy that addresses the unique reactivity of its functional groups.

Orthogonal Protection Strategy

To control the synthetic pathway, the amino and hydroxyl groups of the molecule must be protected with orthogonal protecting groups. This means that each protecting group can be removed under specific conditions without affecting the other, allowing for selective functionalization.

  • Amino Group Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the recommended choice for protecting the primary amine. The Fmoc group is base-labile, typically removed with a solution of piperidine in DMF, and is compatible with acid-labile protecting groups and linkers, which are common in solid-phase synthesis[4].

  • Hydroxyl Group Protection: For the secondary alcohol, a silyl ether protecting group, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), is advisable. These groups are stable to the basic conditions used for Fmoc removal but can be cleaved with fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF) or acid.

Resin and Linker Selection

The choice of solid support is critical for the successful immobilization and eventual cleavage of the final product. For anchoring an alcohol, a Wang resin or a 2-chlorotrityl chloride (2-CTC) resin are excellent candidates.

  • Wang Resin: This resin features a p-alkoxybenzyl alcohol linker that forms an ester bond with a carboxylic acid or, in this case, an ether bond with the hydroxyl group of our building block. Cleavage from Wang resin is typically achieved under strongly acidic conditions, such as with a high concentration of trifluoroacetic acid (TFA)[5].

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive and allows for the attachment of alcohols under basic conditions. The key advantage of the 2-CTC resin is the ability to cleave the final product under very mild acidic conditions (e.g., dilute TFA in dichloromethane), which preserves other acid-sensitive functionalities in the molecule[2].

For the purposes of this guide, we will focus on the use of 2-chlorotrityl chloride resin due to its mild cleavage conditions, which offer greater flexibility in the design of the final products.

Experimental Protocols

The following protocols are presented as a robust starting point for the use of 2-Amino-1-(4-chlorophenyl)ethanol in solid-phase synthesis. Researchers should note that optimization of reaction times, temperatures, and reagent equivalents may be necessary for specific applications.

Preparation of the Protected Building Block

Prior to immobilization, 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride must be neutralized and protected.

Protocol 3.1.1: Fmoc Protection of the Amino Group

  • Neutralization: Dissolve 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride in a suitable solvent system (e.g., 1:1 mixture of 1,4-dioxane and water). Add one equivalent of a mild base, such as sodium bicarbonate, and stir until the solid dissolves completely.

  • Fmocylation: To the stirred solution, add 1.1 equivalents of Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) dissolved in 1,4-dioxane.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-Fmoc-2-amino-1-(4-chlorophenyl)ethanol.

Immobilization on 2-Chlorotrityl Chloride Resin

Protocol 3.2.1: Attachment to the Solid Support

  • Resin Swelling: Place the 2-chlorotrityl chloride resin in a reaction vessel and swell in anhydrous dichloromethane (DCM) for 30 minutes.

  • Activation and Coupling: In a separate flask, dissolve 2 equivalents of N-Fmoc-2-amino-1-(4-chlorophenyl)ethanol in anhydrous DCM. To this solution, add 4 equivalents of diisopropylethylamine (DIPEA).

  • Immobilization: Add the solution of the protected amino alcohol and DIPEA to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add a solution of methanol in DCM (e.g., 1 mL of methanol per gram of resin) and agitate for 30 minutes.

  • Washing: Wash the resin sequentially with DCM, DMF, methanol, and finally DCM. Dry the resin under vacuum.

Solid-Phase Derivatization

With the building block successfully immobilized, the Fmoc protecting group can be removed to expose the primary amine for further reactions.

Protocol 3.3.1: Fmoc Deprotection

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove the cleaved Fmoc adduct and residual piperidine.

The newly exposed amine is now available for a variety of coupling reactions, such as acylation with carboxylic acids to form amides, reductive amination with aldehydes to form secondary amines, or reaction with isocyanates to form ureas.

Protocol 3.3.2: Example Acylation with a Carboxylic Acid

  • Activation: In a separate vial, dissolve 3 equivalents of the desired carboxylic acid and 2.9 equivalents of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF. Add 6 equivalents of DIPEA and allow the mixture to pre-activate for 5 minutes[6].

  • Coupling: Add the activated carboxylic acid solution to the deprotected resin. Agitate at room temperature for 2-4 hours.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin test, which will be negative for a successful reaction[7].

  • Washing: Wash the resin with DMF, methanol, and DCM.

This cycle of deprotection and coupling can be repeated to build a desired molecular structure on the solid support.

Cleavage from the Resin

Once the desired molecule has been synthesized on the solid support, it must be cleaved to yield the final product in solution.

Protocol 3.4.1: Mild Acidic Cleavage

  • Resin Preparation: Wash the final resin-bound product with DCM and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 1-5% TFA in DCM. The concentration of TFA can be optimized to ensure complete cleavage without premature removal of other acid-labile protecting groups that may be present in the molecule.

  • Cleavage Reaction: Treat the resin with the cleavage cocktail for 30-60 minutes at room temperature.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional DCM and combine the filtrates.

  • Final Product Isolation: Neutralize the combined filtrates with a mild base (e.g., a dilute solution of pyridine in DCM) and then evaporate the solvent under reduced pressure to obtain the crude product. The product can then be purified by standard techniques such as HPLC.

Data Presentation and Visualization

Summary of Key Parameters
Parameter Recommended Conditions Notes
Resin 2-Chlorotrityl Chloride (2-CTC)Allows for mild cleavage conditions.
Amino Protection FmocBase-labile, orthogonal to acid-labile linkers.
Hydroxyl Protection TBDMS or TIPS (if required)Fluoride-labile, stable to Fmoc deprotection.
Immobilization Base DIPEANon-nucleophilic base to facilitate attachment.
Fmoc Deprotection 20% Piperidine in DMFStandard conditions for Fmoc removal.
Coupling Agent HATU/DIPEAEfficient for amide bond formation.
Cleavage 1-5% TFA in DCMMild acidic conditions to release the product.
Workflow Diagram

G cluster_0 Building Block Preparation cluster_1 Solid-Phase Synthesis Cycle cluster_2 Cleavage and Purification start 2-Amino-1-(4-chlorophenyl)ethanol HCl protect Fmoc Protection of Amine start->protect immobilize Immobilization on 2-CTC Resin protect->immobilize deprotect Fmoc Deprotection (20% Piperidine/DMF) immobilize->deprotect wash1 Wash deprotect->wash1 couple Coupling of Next Building Block wash2 Wash couple->wash2 wash1->couple wash2->deprotect Repeat Cycle as Needed cleave Cleavage from Resin (1-5% TFA/DCM) wash2->cleave purify Purification (HPLC) cleave->purify final_product Final Product purify->final_product

Caption: Workflow for the solid-phase synthesis using 2-Amino-1-(4-chlorophenyl)ethanol.

Chemical Pathway on the Resin

Caption: Proposed chemical pathway for immobilization and derivatization on a solid support.

Trustworthiness and Self-Validation

The protocols outlined in this guide are designed to be self-validating through the inclusion of in-process controls.

  • Reaction Monitoring: The use of qualitative tests, such as the ninhydrin test, at each coupling step provides immediate feedback on the reaction's success. A positive (blue) result indicates the presence of free primary amines and an incomplete reaction, prompting a second coupling step. A negative result confirms the successful consumption of the free amines.

  • Loading Efficiency: The substitution level of the resin after the initial immobilization of the building block can be quantified. This is typically done by cleaving the Fmoc group from a known mass of resin and measuring the UV absorbance of the resulting dibenzylfulvene-piperidine adduct. This provides a quantitative measure of the starting material for the subsequent synthesis.

  • Final Product Analysis: The identity and purity of the cleaved product should be confirmed by analytical techniques such as LC-MS and NMR spectroscopy. This final analysis validates the entire synthetic sequence.

Conclusion

While the direct application of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride in solid-phase synthesis is not yet established in the literature, its structure is highly amenable to this powerful synthetic methodology. By employing a sound strategy of orthogonal protection, appropriate resin selection, and established coupling and cleavage protocols, researchers can effectively utilize this building block to generate novel libraries of peptidomimetics and other complex molecules. The protocols and principles outlined in this guide provide a comprehensive and scientifically rigorous foundation for the exploration of this promising area of chemical synthesis, with the potential to accelerate the discovery of new therapeutic agents.

References

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • European Patent Office. (1993). Solid phase process for synthesizing peptides (EP 0200404 B1). Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • JACS Directory. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. Retrieved from [Link]

  • Pires, D. A. T., Bemquerer, M. P., & Borges, E. L. (2018). Peptide Cleavage from Resin Protocol. Princeton University. Retrieved from [Link]

  • Research Science Alliance. (2022, June 11). Peptide Hand Synthesis Part 5: Coupling Amino Acids [Video]. YouTube. Retrieved from [Link]

  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]

Sources

enzymatic resolution of "2-Amino-1-(4-chlorophenyl)ethanol hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Enzymatic Resolution of 2-Amino-1-(4-chlorophenyl)ethanol Hydrochloride

Executive Summary

This guide details the enantioselective resolution of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride , a critical chiral pharmacophore often found in adrenergic agonists and beta-blockers. While direct resolution of the hydrochloride salt is chemically non-viable in organic media, this protocol outlines a robust "Protect-Resolve-Deprotect" strategy. We utilize Candida antarctica Lipase B (CAL-B) for the kinetic resolution of the N-Boc protected intermediate, ensuring high enantiomeric excess (>99% ee) and chemoselectivity (O-acylation vs. N-acylation).

Scientific Background & Mechanistic Insight

The Challenge of the Amine & Salt:

  • Salt Solubility: The hydrochloride salt is insoluble in the non-polar organic solvents (e.g., Toluene, MTBE) required for lipase-catalyzed transesterification.

  • Chemoselectivity: In the free base form, the primary amine (-NH₂) is significantly more nucleophilic than the secondary alcohol (-OH). Unprotected enzymatic acylation results in rapid N-acylation (forming the amide) rather than the desired O-acylation (forming the ester), destroying the potential for chiral resolution.

The Solution: We employ a Kinetic Resolution (KR) strategy on the N-tert-butoxycarbonyl (N-Boc) derivative. CAL-B displays excellent stereoselectivity for secondary alcohols in phenylethanolamine derivatives. The enzyme selectively acetylates the (R)-enantiomer of the alcohol, leaving the (S)-alcohol unchanged (following Kazlauskas' rule).

Pre-Analytical Workflow: Salt Neutralization & Protection

Before enzymatic resolution, the substrate must be converted to a lipophilic, N-protected form.

Step 1: Free-Basing and N-Boc Protection

  • Reagents: 2-Amino-1-(4-chlorophenyl)ethanol HCl (10 g), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 2.2 eq), Dichloromethane (DCM).

  • Protocol:

    • Suspend the HCl salt in DCM (100 mL) at 0°C.

    • Slowly add TEA. The slurry will clear as the free base forms.

    • Add Boc₂O dissolved in minimal DCM dropwise.

    • Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (disappearance of polar amine spot).

    • Wash with water (2x), brine (1x), dry over Na₂SO₄, and concentrate.

    • Yield: Quantitative conversion to tert-butyl (2-(4-chlorophenyl)-2-hydroxyethyl)carbamate.

Core Protocol: Enzymatic Kinetic Resolution

This is the critical enantioselective step.

Materials:

  • Substrate: N-Boc-2-amino-1-(4-chlorophenyl)ethanol (from Step 1).

  • Enzyme: Novozym® 435 (Immobilized Candida antarctica Lipase B). Loading: 20-50% w/w relative to substrate.

  • Acyl Donor: Vinyl Acetate (irreversible donor).[1]

  • Solvent: Toluene (anhydrous) or MTBE. Note: Toluene generally provides higher E-values (Enantiomeric Ratio).

  • Additives: Molecular Sieves (4Å) to scavenge moisture.

Experimental Procedure:

  • Dissolution: Dissolve 5.0 g of the N-Boc substrate in 100 mL of anhydrous Toluene.

  • Acyl Donor: Add Vinyl Acetate (3.0 equivalents).

  • Initiation: Add 1.0 g of Novozym® 435 and 0.5 g of activated Molecular Sieves.

  • Incubation: Incubate in an orbital shaker at 30°C – 40°C at 200 rpm.

    • Expert Tip: Do not exceed 50°C; higher temperatures can lower enantioselectivity (E-value).

  • Monitoring: Monitor reaction progress via Chiral HPLC (see Section 6) every 2 hours.

    • Target: Stop reaction at 50% conversion . This is the theoretical maximum yield for KR.

    • Stop Criteria: When the ee of the remaining substrate (S-alcohol) >99%.[2]

  • Termination: Filter off the enzyme and sieves. (The enzyme can be washed with acetone and reused 3-5 times).

  • Evaporation: Concentrate the filtrate to obtain a mixture of (S)-N-Boc-alcohol and (R)-N-Boc-acetate.

Post-Resolution Workup

Separation Strategy: The (S)-alcohol and (R)-acetate have significantly different polarities and can be separated via Flash Column Chromatography.

  • Column: Silica Gel (230-400 mesh).

  • Eluent: Hexane/Ethyl Acetate gradient (starts 90:10, moves to 70:30).

    • Fraction 1: (R)-Acetate (Less polar).

    • Fraction 2: (S)-Alcohol (More polar, High ee).

Deprotection (To recover the target HCl salt):

  • Dissolve the isolated (S)-N-Boc-alcohol in 1,4-Dioxane.

  • Add 4M HCl in Dioxane (5 eq).

  • Stir for 2 hours. A white precipitate will form.

  • Filter and wash with diethyl ether.

  • Product: (S)-2-Amino-1-(4-chlorophenyl)ethanol Hydrochloride (>99% ee).

(Note: The (R)-acetate can be hydrolyzed using LiOH/MeOH and then deprotected to yield the (R)-enantiomer if desired).

Analytical Methods (Quality Control)

Trustworthy data relies on validated separation methods.

Table 1: Chiral HPLC Method Parameters

ParameterCondition
Column Daicel Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (90 : 10 v/v)
Flow Rate 0.5 - 1.0 mL/min
Temperature 25°C
Detection UV @ 220 nm (Amide bond) and 254 nm (Aromatic)
Retention Times (Approx) (S)-Enantiomer: ~12 min (R)-Enantiomer: ~15 min
Resolution (

)
> 2.0 (Baseline separation)

Validation Note: Always run a racemic standard (prepared by mixing equal parts of the reaction mixture at t=0) before analyzing samples.

Visualization: Process Workflow & Mechanism

Diagram 1: The Resolution Workflow

This flowchart illustrates the transformation from the racemic salt to the pure enantiomer.

G Start Racemic HCl Salt (Substrate) FreeBase Free-Basing & N-Boc Protection (TEA, Boc2O, DCM) Start->FreeBase Neutralization Resolution Enzymatic Kinetic Resolution (CAL-B, Vinyl Acetate, Toluene) FreeBase->Resolution Racemic N-Boc Intermediate Mixture Mixture: (S)-Alcohol + (R)-Acetate Resolution->Mixture 50% Conversion Separation Chromatographic Separation (Silica Gel) Mixture->Separation S_Path (S)-N-Boc Alcohol (>99% ee) Separation->S_Path Polar Fraction R_Path (R)-N-Boc Acetate Separation->R_Path Non-Polar Fraction Final Acid Deprotection (HCl) (S)-2-Amino-1-(4-chlorophenyl)ethanol HCl S_Path->Final Deprotection

Caption: Workflow for the conversion of racemic hydrochloride salt to enantiopure (S)-alcohol via N-Boc protection and lipase-catalyzed resolution.

Diagram 2: Catalytic Mechanism (Serine Hydrolase)

Understanding the "Ping-Pong Bi-Bi" mechanism of CAL-B explains why vinyl acetate is the preferred donor (irreversibility).

Mechanism Enz Free Enzyme (Ser-OH) AcylEnz Acyl-Enzyme Intermediate Enz->AcylEnz Acylation Product (R)-Acetate (Product) Enz->Product Release AcylDonor Vinyl Acetate AcylDonor->Enz Enter AcylEnz->Enz Deacylation ByProduct Acetaldehyde (Tautomerizes) AcylEnz->ByProduct Leave (Vinyl alcohol -> Acetaldehyde) Substrate (R)-Alcohol (Nucleophile) Substrate->AcylEnz Attack by (R)-OH

Caption: Ping-Pong Bi-Bi mechanism of CAL-B. Vinyl acetate ensures irreversibility by releasing vinyl alcohol, which tautomerizes to acetaldehyde.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<40%) Enzyme inactivation or high water content.Use fresh molecular sieves. Ensure solvent is anhydrous (<0.05% water).
Low Selectivity (Low E) Temperature too high or non-specific reaction.Lower temperature to 25°C. Switch solvent from Toluene to Diisopropyl Ether (DIPE).
N-Acylation Observed Incomplete N-protection.Verify Step 1 (Boc protection) completion via TLC/NMR before adding enzyme.
Racemization Harsh deprotection conditions.Keep acid hydrolysis temperature <40°C. Avoid strong bases during workup.

References

  • Gotor, V., et al. "Enzymatic resolution of amino alcohols." Organic Process Research & Development, 2002.

  • Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 2004.

  • Daicel Chiral Technologies. "Application Note: Separation of Amino Alcohol Derivatives on Chiralcel OD-H."

  • Kamal, A., et al. "Lipase-catalyzed resolution of 2-amino-1-phenylethanol derivatives." Tetrahedron: Asymmetry, 2003.

  • Novozymes. "Novozym 435 Application Handbook."

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Application Notes and Protocols for the Crystallization of 2-Amino-1-(4-chlorophenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is a pivotal intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1] Its purity is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Crystallization is a critical purification step that not only removes impurities but also allows for the control of the solid-state properties of the compound, such as crystal habit and polymorphism, which can significantly impact downstream processing and bioavailability.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is fundamental to developing a successful crystallization strategy.

PropertyValueSource
CAS Number 6314-53-0[1][2][3]
Molecular Formula C₈H₁₁Cl₂NO[2]
Molecular Weight 208.09 g/mol [1]
Appearance Off-white powder[1]
Solubility Soluble in water[1]

The presence of a hydroxyl group and a protonated amine (hydrochloride salt) suggests that the molecule is polar and capable of forming hydrogen bonds. This is consistent with its known solubility in water.[1] The aryl group and the chlorophenyl moiety introduce some non-polar character, suggesting that solubility in organic solvents will be variable and dependent on the solvent's polarity. For its structural analog, phenylethanolamine hydrochloride, the pKa has been recorded as 8.90, indicating it is a weak acid.[4]

The Critical Role of Solvent Selection

The choice of solvent is the most critical parameter in crystallization. An ideal solvent for recrystallization should exhibit a significant difference in the solubility of the compound at elevated temperatures compared to room or sub-ambient temperatures.[5] This allows for the dissolution of the compound in a minimal amount of hot solvent, followed by crystallization upon cooling, leaving impurities behind in the mother liquor.

Given the structure of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride, promising solvent systems include:

  • Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are excellent candidates due to their ability to form hydrogen bonds.

  • Mixed-Solvent Systems: Combinations of a good solvent (e.g., an alcohol or water) and an anti-solvent (a solvent in which the compound is poorly soluble) can be highly effective. For instance, an alcohol-water mixture can be finely tuned to achieve the desired solubility profile. The crystallization of the structurally similar racemic phenylalanine has been successfully achieved using an ethanol-water mixture.[6]

Experimental Protocol: Solubility Determination

To develop a robust crystallization process, it is essential to first determine the solubility of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride in a selection of relevant solvents at different temperatures. The isothermal shake-flask method is a reliable technique for this purpose.[7]

Objective: To quantitatively determine the solubility of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride in various solvents at 25°C and 50°C.

Materials:

  • 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride

  • Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate (analytical grade)

  • Deionized water

  • Vials with screw caps

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Syringe filters (0.22 µm)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation: Accurately weigh a surplus amount of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride into several vials.

  • Solvent Addition: Add a known volume (e.g., 2 mL) of the selected solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Allow the samples to equilibrate for at least 24 hours, ensuring that excess solid remains undissolved.

  • Sampling: After equilibration, carefully withdraw a sample of the supernatant using a pre-warmed syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial.

  • Quantification:

    • Gravimetric Analysis: Accurately weigh the vial containing the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature. Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solid.

    • Chromatographic/Spectroscopic Analysis: Alternatively, dilute an accurately measured volume of the filtered solution with a suitable mobile phase or solvent and analyze its concentration using a pre-calibrated HPLC or UV-Vis method.

  • Data Calculation: Calculate the solubility in mg/mL or g/100 mL.

  • Repeat: Repeat the procedure for each solvent at each desired temperature (e.g., 50°C).

Data Presentation:

SolventSolubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)
MethanolTo be determinedTo be determined
EthanolTo be determinedTo be determined
IsopropanolTo be determinedTo be determined
WaterTo be determinedTo be determined
Ethanol/Water (9:1)To be determinedTo be determined

Crystallization Protocols

Based on the anticipated solubility behavior of aryl ethanolamine hydrochlorides, the following crystallization protocols are proposed. The optimal method will depend on the impurity profile of the crude material and the desired crystal characteristics.

Protocol 1: Single-Solvent Cooling Crystallization from an Alcohol

This is the most straightforward crystallization method, suitable if a single alcohol provides a good solubility gradient with temperature.

Rationale: Many organic compounds are significantly more soluble in hot alcohol than in cold alcohol. This method relies on this principle to achieve purification. A patent for a similar phenylethanolamine derivative describes recrystallization from alcohols like propan-2-ol.

G cluster_protocol1 Protocol 1: Single-Solvent Cooling Crystallization A Dissolve in Minimal Hot Alcohol B Slow Cooling to Room Temperature A->B Induces Supersaturation C Further Cooling in Ice Bath B->C Maximizes Yield D Vacuum Filtration C->D E Wash with Cold Alcohol D->E F Dry Crystals E->F

Caption: Workflow for single-solvent cooling crystallization.

Step-by-Step Methodology:

  • Place the crude 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride in an Erlenmeyer flask.

  • Add a minimal amount of the selected alcohol (e.g., isopropanol) and heat the mixture with stirring (e.g., on a hot plate) to near the solvent's boiling point.

  • Continue adding small portions of the hot alcohol until the solid completely dissolves.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and promote the formation of larger, purer crystals.

  • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold alcohol to remove any residual mother liquor.

  • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization from an Alcohol-Water System

This method is particularly useful when the compound is highly soluble in one solvent (the solvent) but poorly soluble in another (the anti-solvent), and both are miscible.

Rationale: The addition of an anti-solvent reduces the solubility of the compound in the solvent system, inducing crystallization. For polar molecules like the target compound, water can act as a good solvent and an alcohol can act as an anti-solvent, or vice-versa depending on the specific solubility profile. The synthesis of DL-Octopamine hydrochloride utilizes a mixed solvent system of water and methanol.[8]

G cluster_protocol2 Protocol 2: Anti-Solvent Crystallization A Dissolve in Good Solvent (e.g., Water) B Slowly Add Anti-Solvent (e.g., Ethanol) A->B Induces Crystallization C Cooling (Optional) B->C D Vacuum Filtration C->D E Wash with Solvent/Anti-Solvent Mixture D->E F Dry Crystals E->F

Caption: Workflow for anti-solvent crystallization.

Step-by-Step Methodology:

  • Dissolve the crude 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride in a minimal amount of the "good" solvent (e.g., water) at room temperature or with gentle warming.

  • With continuous stirring, slowly add the "anti-solvent" (e.g., ethanol or isopropanol) dropwise until the solution becomes turbid, indicating the onset of crystallization.

  • If necessary, gently warm the solution to redissolve the precipitate and then allow it to cool slowly.

  • Once crystallization at room temperature is complete, the flask can be cooled in an ice bath to improve the yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold mixture of the solvent and anti-solvent.

  • Dry the purified crystals under vacuum.

Polymorphism: A Critical Consideration

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can have different physicochemical properties, including solubility, melting point, and stability. In the pharmaceutical industry, controlling polymorphism is crucial as it can affect a drug's bioavailability and shelf-life.

While there is no specific literature on the polymorphism of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride, it is a known phenomenon for structurally related compounds. For example, different crystalline forms of phenylethanolamine derivatives have been reported. Therefore, it is prudent to assume that the target compound may also exhibit polymorphism.

Screening for Polymorphism:

Different crystallization conditions can lead to the formation of different polymorphs. It is recommended to perform a basic polymorphism screen by varying parameters such as:

  • Solvent: Crystallize the compound from a variety of solvents with different polarities.

  • Cooling Rate: Compare the crystals obtained from rapid cooling versus slow cooling.

  • Supersaturation: Vary the initial concentration of the compound in the crystallization solvent.

The resulting crystalline forms should be characterized using techniques such as:

  • Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying different crystalline forms.

  • Differential Scanning Calorimetry (DSC): This can be used to determine the melting point and detect any phase transitions.

  • Infrared (IR) Spectroscopy: Different polymorphs may exhibit subtle differences in their IR spectra.

Conclusion

The successful crystallization of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is a critical step in its purification and preparation for pharmaceutical applications. This guide provides a scientifically grounded framework for developing robust crystallization protocols. By first determining the solubility of the compound in a range of solvents, researchers can make informed decisions about the most effective crystallization technique. The detailed protocols for cooling and anti-solvent crystallization, along with an awareness of the potential for polymorphism, will enable the consistent production of high-purity crystalline material.

References

  • Recrystallization of racemic phenylalanine, some observations and questions. ScienceMadness Discussion Board. (URL: [Link])

  • How to Carry Out a Recrystallization. YouTube. (URL: [Link])

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. National Center for Biotechnology Information. (URL: [Link])

  • Crystallization of hydrohalides of pharmaceutical compounds.
  • Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. (URL: not available)
  • US20040180953A1 - Crystalline form of phenylethanolamine, the preparation thereof and pharmaceutical compositions comprising the same.
  • CN102381991A - Method for synthesizing DL-Octopamine hydrochloride.
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. Royal Society of Chemistry. (URL: [Link])

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. (URL: [Link])

  • Preparation of phenylethanolamine. PrepChem.com. (URL: [Link])

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. (URL: [Link])

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. (URL: [Link])

  • Phenylethanolamine. Wikipedia. (URL: [Link])

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (URL: not available)
  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. (URL: [Link])

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (URL: not available)
  • Virtual Labs. ChemCollective. (URL: [Link])

  • 2-amino-1-(4-chlorophenyl)ethanol,hydrochloride. GlobalChemMall. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this important synthetic transformation. As a key intermediate in pharmaceutical development, particularly for neurological disorder therapeutics, robust and reproducible synthesis of this compound is critical.[1] This document provides a comprehensive overview of the synthesis, focusing on the reduction of 2-Amino-4'-chloroacetophenone hydrochloride, and addresses common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride?

A1: The most prevalent and industrially scalable method is the reduction of the corresponding α-amino ketone, 2-Amino-4'-chloroacetophenone hydrochloride.[2] This starting material is a versatile building block in organic synthesis.[2] The reduction of the ketone functionality to a secondary alcohol is typically achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄).[3][4][5] This method is favored for its operational simplicity and the mild reaction conditions required.

Q2: Which reducing agent is recommended for this synthesis, and why?

A2: Sodium borohydride (NaBH₄) is the recommended reducing agent for this transformation.[3][4][5][6] It is a chemoselective reagent that will readily reduce aldehydes and ketones without affecting other potentially sensitive functional groups.[3][7] While stronger reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, NaBH₄ is preferred due to its greater safety profile, ease of handling, and compatibility with protic solvents like ethanol or methanol, which are excellent solvents for the starting material.[3]

Q3: What are the primary side products to be aware of during the reduction?

A3: The primary potential side reaction is the formation of impurities from over-reduction or competing reactions, although with NaBH₄ this is less common. One possible, though less likely, side product could arise from the reduction of the chloro-substituent on the aromatic ring, though this typically requires more forcing conditions or specific catalysts. Incomplete reaction, leaving unreacted starting material, is a more common issue.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction's progress.[6] A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the more polar product (the amino alcohol) from the less polar starting material (the amino ketone). The disappearance of the starting material spot and the appearance of the product spot, which should have a lower Rf value, indicates the progression of the reaction.

Q5: What is the best method for purifying the final product?

A5: After the reaction is complete and the work-up has been performed, the most common method for purification is recrystallization.[6][8] A mixed solvent system, such as ethyl acetate and hexanes, can be effective for obtaining the purified amino alcohol.[6] The crude product is dissolved in a minimal amount of the more polar solvent (ethyl acetate) at an elevated temperature, and the less polar solvent (hexanes) is added until the solution becomes turbid. Upon cooling, the purified product will crystallize out of the solution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Reducing Agent: Sodium borohydride can decompose if not stored properly in a dry environment.1. Use a fresh, unopened container of NaBH₄. Ensure it has been stored in a desiccator.
2. Insufficient Reducing Agent: While theoretically, one mole of NaBH₄ can reduce four moles of a ketone, in practice, an excess is often required.[6]2. Increase the molar equivalents of NaBH₄ to 1.5-2.0 equivalents relative to the starting material.
3. Low Reaction Temperature: While the reaction is often initiated at a lower temperature to control the initial exotherm, it may require warming to proceed to completion.3. After the initial addition of NaBH₄ at 0-5 °C, allow the reaction to warm to room temperature and stir for several hours.
Presence of Starting Material in Final Product 1. Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.1. Monitor the reaction by TLC until the starting material spot is no longer visible. Extend the reaction time if necessary.
2. Premature Quenching: Adding the quenching agent (e.g., water or acid) before the reaction is complete will destroy the remaining reducing agent.2. Ensure the reaction has gone to completion via TLC analysis before proceeding with the work-up.
Difficulty in Isolating the Product 1. Product is Water-Soluble: As an amino alcohol hydrochloride, the product can have significant water solubility, leading to losses during aqueous work-up.1. During the extraction step, saturate the aqueous layer with sodium chloride to decrease the solubility of the product and improve extraction efficiency into the organic layer.
2. Improper pH during Work-up: The pH of the aqueous layer during extraction is crucial.2. Ensure the aqueous layer is basic (pH > 10) before extracting the free amino alcohol. The hydrochloride salt is then reformed in a subsequent step.

Experimental Protocol and Workflow

The synthesis of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is primarily achieved through the reduction of 2-Amino-4'-chloroacetophenone hydrochloride.

Diagram of the Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Isolation cluster_3 Purification & Salt Formation A Dissolve 2-Amino-4'-chloroacetophenone HCl in Methanol B Cool to 0-5 °C A->B Transfer to Reaction Vessel C Portion-wise addition of Sodium Borohydride B->C D Stir at Room Temperature (Monitor by TLC) C->D E Quench with Water D->E Reaction Complete F Concentrate in vacuo E->F G Extract with Ethyl Acetate F->G H Dry Organic Layer (Na₂SO₄) G->H I Filter and Concentrate H->I J Recrystallize from Ethyl Acetate/Hexanes I->J K Dissolve in Ether J->K L Add HCl in Ether K->L M Filter and Dry Product L->M

Caption: Workflow for the synthesis of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Amino-4'-chloroacetophenone hydrochloride (1.0 eq) in methanol (approximately 10 mL per gram of starting material).

  • Reduction: Cool the solution to 0-5 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexanes) until all the starting material is consumed (typically 2-4 hours).

  • Work-up: Carefully quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add a saturated solution of sodium bicarbonate until the pH is > 9. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the organic layer under reduced pressure to yield the crude 2-Amino-1-(4-chlorophenyl)ethanol as a free base.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.[6]

  • Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether. Add a solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Final Product Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride.

Data Presentation: Reagent Stoichiometry and Reaction Parameters
Reagent Molar Mass ( g/mol ) Equivalents Role
2-Amino-4'-chloroacetophenone HCl206.061.0Starting Material
Sodium Borohydride (NaBH₄)37.831.5 - 2.0Reducing Agent
Methanol32.04-Solvent
Water18.02-Quenching Agent
Ethyl Acetate88.11-Extraction Solvent
HCl in Diethyl Ether-~1.1Salt Formation

Reaction Mechanism

The synthesis proceeds via the nucleophilic addition of a hydride ion from sodium borohydride to the electrophilic carbonyl carbon of the ketone.

Diagram of the Reduction Mechanism

G cluster_0 Nucleophilic Attack cluster_1 Protonation start 2-Amino-4'-chloroacetophenone intermediate Alkoxide Intermediate start->intermediate NaBH₄ end 2-Amino-1-(4-chlorophenyl)ethanol intermediate->end Methanol (Solvent)

Caption: Mechanism of ketone reduction by sodium borohydride.

The reaction is initiated by the attack of a hydride ion (H⁻) from the borohydride complex onto the carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate by the protic solvent (methanol) to yield the final alcohol product.[4]

References

  • Taylor & Francis Group. (n.d.). Synthesis of Chiral 2-Amino-1-Phenylethanol. In Catalysis of Organic Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. Retrieved from [Link]

  • MDPI. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Retrieved from [Link]

  • ACS Publications. (2024, April 22). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Retrieved from [Link]

  • Google Patents. (n.d.). JPH05221935A - Method for producing amino alcohols.
  • ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... Retrieved from [Link]

  • ScienceDirect. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Retrieved from [Link]

  • YouTube. (2018, January 21). Introduction to Reductions & Sodium Borohydride (Theory & Problems). Retrieved from [Link]

  • ACS Publications. (n.d.). Sodium borohydride reduction of conjugated aldehydes and ketones. Retrieved from [Link]

  • Trade Science Inc. (2011). Reduction of α-amino acids to chiral amino alcohols with sodium borohydride and boron trifluoride-ether. Retrieved from [Link]

  • MDPI. (n.d.). Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Retrieved from [Link]

  • YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Retrieved from [Link]

  • Google Patents. (n.d.). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
  • ResearchGate. (n.d.). ChemInform Abstract: Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple Methodology for the Preparation of Amino Alcohols from Amino Acid Esters Using NaBH4–Methanol in THF. Retrieved from [Link]

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Technical Support Center: Synthesis of 2-Amino-1-(4-chlorophenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Analysis

The synthesis of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride (an analog of Octopamine and a key intermediate for beta-agonists like Tulobuterol) presents a classic chemoselectivity challenge: preserving the aryl-chloride bond while reducing adjacent functional groups.

Low yields in this synthesis are typically caused by three failure modes:

  • Hydrogenolysis (Dechlorination): Loss of the chlorine atom during catalytic hydrogenation.

  • Retro-Henry Reaction: Reversibility of the nitroaldol step (if using the Henry route).

  • Dimerization/Pyrazine Formation: Self-condensation of

    
    -aminoketone intermediates.
    
Route Selection Strategy

We recommend the Delépine-Reduction Route for maximum reliability and yield, particularly for scale-up. The Henry Reaction is viable but requires strict control over reduction conditions to prevent dechlorination.

RouteSelection Start Start: 4-Chlorobenzaldehyde or 4-Chloroacetophenone RouteA Route A: Henry Reaction (Nitroaldol) Start->RouteA Atom Economy RouteB Route B: Delépine Synthesis (via Bromoketone) Start->RouteB High Chemoselectivity StepA1 Step 1: Nitromethane + Base Risk: Retro-Henry RouteA->StepA1 StepB1 Step 1: Bromination -> HMTA Salt Risk: Skin Irritant RouteB->StepB1 StepA2 Step 2: Reduction (Nitro -> Amine) Risk: Dechlorination (Pd/C) StepA1->StepA2 StepB2 Step 2: Hydrolysis -> Aminoketone Risk: Dimerization StepB1->StepB2 StepB3 Step 3: NaBH4 Reduction Benefit: Chemoselective (Keeps Cl) StepB2->StepB3

Caption: Decision matrix comparing the Henry Reaction (high risk of dechlorination) vs. the Delépine Route (high chemoselectivity).

Detailed Troubleshooting Guides

Module A: The Delépine-Reduction Route (Recommended)

Chemistry: 4-Chloroacetophenone




-Bromo-4-chloroacetophenone

Aminoketone

Aminoalcohol.
Critical Failure Point: Dimerization of the Aminoketone

The intermediate, 2-amino-1-(4-chlorophenyl)ethanone, is unstable as a free base. It tends to dimerize into a dihydropyrazine derivative, turning the solution dark red/brown and killing the yield.

Q: My reaction mixture turned dark red during the hydrolysis of the HMTA salt. What happened? A: You likely allowed the pH to rise too high or let the free amine sit too long in solution.

  • The Fix: Isolate the aminoketone as the Hydrochloride salt immediately, or perform a telescoped reduction (reduce in situ without isolation).

  • Protocol Adjustment:

    • Hydrolyze the hexamethylenetetramine (HMTA) adduct with ethanolic HCl.

    • Do not neutralize to free base.

    • Neutralize only immediately prior to adding the reducing agent (NaBH4) at

      
      .
      
Critical Failure Point: Incomplete Reduction

Q: I have residual ketone after adding NaBH4. Should I add more? A: Yes, but check your solvent. NaBH4 decomposes rapidly in acidic media (which you might have from the hydrolysis step).

  • The Fix: Ensure the reaction pH is near neutral (pH 7-8) before adding NaBH4. Use methanol/THF as the solvent system to ensure solubility of the chlorophenyl ring.

Module B: The Henry Reaction Route (Nitroaldol)

Chemistry: 4-Chlorobenzaldehyde + Nitromethane


 Nitroalkene/Nitroalcohol 

Aminoalcohol.
Critical Failure Point: Dechlorination (Hydrogenolysis)

Q: I used Pd/C for hydrogenation, and I lost the chlorine atom (obtained phenylethanolamine). How do I prevent this? A: Palladium is excellent for hydrodechlorination.[1] You must change the catalyst or the method.

  • Alternative 1 (Chemical Reduction): Use LiAlH4 (Lithium Aluminum Hydride) in THF. This reduces the nitro group and the alcohol (if dehydrated) without touching the aryl chloride. Note: Strict anhydrous conditions required.

  • Alternative 2 (Catalytic Control): Use PtO2 (Adams' Catalyst) or Raney Nickel at lower pressures (1-3 atm). Platinum is less prone to hydrogenolysis than Palladium.

  • Alternative 3 (Poisoning): If you must use Pd/C, add a catalyst poison like ethylenediamine or use a commercially available "sulfided" Pd/C to inhibit activity against the aryl halide.

Critical Failure Point: Retro-Henry Reaction

Q: My yield of the nitro-alcohol is low, and I see starting aldehyde. A: The Henry reaction is reversible. High temperature or strong base can push the equilibrium back to the starting materials.

  • The Fix: Use a mild base like DIPEA or a Copper(II)-amine complex catalyst system. Keep the temperature low (

    
    ) during the addition.
    

Optimized Experimental Protocol (Delépine Route)

This protocol minimizes dimerization and maximizes yield.

ParameterSpecificationReason
Starting Material 2-Bromo-1-(4-chlorophenyl)ethanoneHigh purity (>98%) required to prevent side reactions.
Reagent 1 Hexamethylenetetramine (HMTA)1.1 equivalents. Forms the stable quaternary salt.
Hydrolysis Conc. HCl / EthanolCleaves the HMTA.
Reduction NaBH4 (Sodium Borohydride)2.0 equivalents. Chemoselective (won't touch Cl).
Temperature

to RT
Controls exotherm and prevents dimerization.
Step-by-Step Workflow
  • HMTA Addition: Dissolve 2-bromo-1-(4-chlorophenyl)ethanone in Chloroform. Add HMTA (1.1 eq). Stir at RT for 4 hours. Filter the white precipitate (the quaternary salt). Yield is typically >90%.[2][3]

  • Hydrolysis: Suspend the salt in Ethanol (10 volumes). Add Conc. HCl (3 eq). Reflux for 2-3 hours.

    • Checkpoint: The solid should dissolve. Upon cooling, ammonium chloride will precipitate. Filter off the

      
      .[4]
      
  • Telescoped Reduction (Crucial for Yield):

    • Cool the ethanolic filtrate (containing the aminoketone HCl) to

      
      .
      
    • Slowly add

      
       to adjust pH to ~6-7.
      
    • Add

      
       (2.0 eq) portion-wise over 30 minutes.
      
    • Observation: Gas evolution (

      
      ) will occur.
      
  • Workup: Quench with water. Extract with EtOAc.[5] Wash with brine. Dry over

    
    .[4][6]
    
  • Salt Formation: Dissolve the crude oil in dry ether/ethanol. Bubble dry HCl gas or add HCl in dioxane. The target hydrochloride salt will crystallize as a white solid.[2]

Data & Yield Comparison

MethodTypical YieldPurity (HPLC)Primary RiskComplexity
Henry (Pd/C H2) 30-50%Low (<90%)Dechlorination (Major)Low
Henry (LiAlH4) 60-75%High (>98%)Safety (Pyrophoric)High
Delépine (Telescoped) 80-92% High (>99%) Dimerization (if pH not controlled) Medium
Epoxide Opening 50-65%MediumRegioselectivity (Iso-isomer)Medium

FAQ: Rapid Fire Troubleshooting

Q: The final hydrochloride salt is hygroscopic and sticky. How do I dry it? A: Recrystallize from Isopropanol (IPA) or an Ethanol/Ether mixture. Avoid water during the final salt formation. Dry in a vacuum oven at


 over 

.

Q: Can I use catalytic transfer hydrogenation (e.g., Ammonium Formate) for the Henry route? A: Proceed with extreme caution. Ammonium formate with Pd/C is a potent dechlorination system. It will likely strip the chlorine. Use the NaBH4 route instead.

Q: My product has a melting point lower than the literature value (


 dec). 
A:  You likely have the dimer impurity  or trapped solvent. Check 1H NMR for pyrazine peaks (aromatic region distinct from the chlorophenyl). Recrystallize from hot ethanol.

References

  • Synthesis of Phenylethanolamine Derivatives (Delépine Route)

    • Title: Synthesis of 2-Amino-1-(4-hydroxyphenyl)ethan-1-one Hydrochloride (Analogous Procedure).
    • Source: SciHorizon, 2025.
    • URL:[Link]

  • Prevention of Hydrogenolysis

    • Title: Hydrogenolysis of chlorobenzene... by in situ generated hydrogen in alkaline media and Pd/C.
    • Source: PubMed (NIH), 2006.
    • URL:[Link]

  • General Synthesis of 1-(4-Chlorophenyl)ethanol (Precursor)

    • Title: 1-(4-Chlorophenyl)ethanol chemical structure and synthesis.
    • Source: BenchChem, 2025.[5][6]

  • Enzymatic/Chiral Reduction Strategies

    • Title: Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase.
    • Source: ResearchG
    • URL:[Link]

Sources

storage and handling best practices for "2-Amino-1-(4-chlorophenyl)ethanol hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride

Product Identity & Scope

  • Compound: 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride[1][2][3][4]

  • CAS No: 6314-53-0[1][3][4]

  • Synonyms: 2-Amino-1-(p-chlorophenyl)ethanol HCl;

    
    -Amino-4-chlorophenethyl alcohol hydrochloride.[3]
    
  • Role: Critical chiral building block for

    
    -adrenergic agonists, agrochemicals, and fine pharmaceutical intermediates.[3]
    

Introduction: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat hydrochloride salts as "indestructible" due to their ionic lattice.[3] This is a mistake with 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride .[3] While the HCl salt form protects the amine from rapid oxidation, the secondary alcohol and the chiral center introduce vulnerabilities.[3]

This compound sits at the intersection of hygroscopicity (water attraction) and thermal sensitivity .[3] Improper storage doesn't just cause clumping; it can lead to micro-hydrolysis or racemization under extreme pH conditions.[3] This guide replaces generic advice with field-proven protocols to ensure your analytical standards and synthetic precursors remain >98% pure.

Module 1: Storage Stability & Shelf Life

Q: The certificate of analysis (CoA) says "Store at Room Temperature," but my colleague suggests the fridge. Who is right? A: Your colleague is correct for long-term integrity.[3] While the solid is kinetically stable at ambient temperature (20-25°C) for shipping, 2-8°C (Refrigerated) is the gold standard for storage exceeding 30 days.[3]

  • The Mechanism: The benzylic alcohol moiety is susceptible to slow oxidation to the corresponding ketone (4-chloroacetophenone derivative), especially if the HCl salt partially dissociates due to humidity.[3] Lower temperatures arrest this kinetic pathway.[3]

  • Best Practice: Store in a tightly sealed vial, secondary-contained in a desiccator within the refrigerator.

Q: My container was left open on the bench overnight. Is it compromised? A: Likely, yes—but physically, not necessarily chemically.

  • Immediate Risk: Hygroscopicity.[3] The salt will absorb atmospheric moisture, turning the free-flowing powder into a sticky gum or hard cake.[3]

  • Chemical Risk: Hydrolysis is slow, but the weight is now inaccurate.[3] If you weigh 10 mg of "sticky" powder, you might only be adding 8 mg of active compound and 2 mg of water.[3]

  • Remediation: Dry the material in a vacuum desiccator over

    
     for 24 hours to restore stoichiometry before use.
    

Visualizing the Storage Protocol:

StorageProtocol cluster_handling Critical Check Start Received Compound (CAS 6314-53-0) Duration Intended Usage Duration? Start->Duration ShortTerm < 30 Days (Active Use) Duration->ShortTerm Immediate LongTerm > 30 Days (Archive/Stock) Duration->LongTerm Stockpile AmbStorage Desiccator Cabinet (20-25°C, <30% RH) ShortTerm->AmbStorage ColdStorage Refrigerator (2-8°C) LongTerm->ColdStorage Secondary Secondary Containment: Sealed jar with Silica Gel AmbStorage->Secondary Recommended ColdStorage->Secondary Essential Protection Check Equilibrate to RT before opening ColdStorage->Check Before Use

Figure 1: Decision logic for storage duration versus environmental control. Note the equilibration step to prevent condensation.

Module 2: Handling & Contamination Control

Q: The powder is sticking to my spatula. How do I handle this? A: Static charge and hygroscopicity are the culprits.[3]

  • Anti-Static Gun: Use a Zerostat gun on the vial and spatula before weighing.[3]

  • Speed: Minimize exposure time. Do not leave the stock vial open while you calculate molarity.[3]

  • Weighing Paper vs. Boat: Use a glossy weighing paper or a glass weigh boat.[3] Plastic boats often carry high static charges that cause the fine HCl salt to "jump" or cling.[3]

Q: I need to prepare a stock solution. Which solvent is best? A:

  • Preferred: Water (Milli-Q) or Methanol .[3] The HCl salt is highly polar.[3]

  • Avoid: Diethyl ether, Hexanes, or Chloroform (poor solubility).[3]

  • Stability Note: Aqueous solutions are prone to microbial growth and slow hydrolysis over weeks.[3] Methanolic stock solutions stored at -20°C offer the best long-term stability for analytical standards.[3]

Physicochemical Data Summary:

PropertySpecificationOperational Implication
Appearance White to off-white crystalline powderYellowing indicates oxidation or free-base formation.[3]
Solubility Water (>50 mg/mL), Methanol, EthanolExcellent for aqueous buffers; poor in non-polar organics.[3]
Hygroscopicity Moderate to HighRequires desiccation; inaccurate weighing if exposed to air.[3]
Melting Point ~182–185°C (dec.)[3]Do not heat to dry; use vacuum desiccation.[3]
pKa ~9.0 (Amine), ~13 (Alcohol)Buffers < pH 7 keep it protonated and soluble.[3]

Module 3: Troubleshooting Common Anomalies

Q: My solution turned slightly yellow after 24 hours. Is it safe to use? A: Proceed with caution.

  • Cause: The yellowing often indicates the formation of the imine (Schiff base) if aldehydes are present in your solvent, or oxidation of the benzylic position to a ketone.[3]

  • Diagnosis: Run a quick LC-MS.[3] If the main peak (M+H = ~172/174 for free base) is intact >98%, the color may be a trace impurity (ppm level) that has high extinction.[3]

  • Action: For precise

    
     or 
    
    
    
    assays, discard and prepare fresh. For rough range-finding, it may be acceptable.

Q: Can I autoclave a solution of this compound? A: No.

  • The combination of high heat (121°C) and pressure can accelerate the degradation of the benzylic alcohol and potentially hydrolyze the C-Cl bond (though less likely, it is a risk).[3]

  • Alternative: Sterile filter using a 0.22

    
    m PVDF or PES membrane.[3]
    

Q: I see a precipitate when I add the stock to my cell culture media (pH 7.4). A: This is a solubility crash of the free base.[3]

  • The HCl salt is soluble.[3][5] However, at pH 7.4, you are approaching the pKa of the amine.[3] If the concentration is high (mM range), the equilibrium shifts toward the neutral free base, which is less water-soluble than the salt.[3]

  • Fix: Pre-dilute in DMSO (if biological tolerance allows) or ensure your final concentration is below the solubility limit of the free base (typically < 1 mM in neutral buffer).[3]

Experimental Workflow: Solubilization & QC

Solubilization Solid Solid HCl Salt (Weighed) Solvent Solvent Choice Solid->Solvent Water Water/Buffer (pH < 7) Solvent->Water Aqueous MeOH Methanol (Analytical Stock) Solvent->MeOH HPLC/MS DMSO DMSO (Bio-Assay Stock) Solvent->DMSO High Conc. Dissolve Vortex/Sonicate (Avoid Heat) Water->Dissolve MeOH->Dissolve DMSO->Dissolve Check Visual Check: Clear? Dissolve->Check Check->Dissolve No (Particulates) Filter 0.22 µm Filter (Sterilization) Check->Filter Yes Use Experimental Use Filter->Use

Figure 2: Step-by-step solubilization workflow emphasizing solvent compatibility and filtration.

References

  • ChemicalBook. (2025).[3] 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride Properties and Suppliers. Retrieved from [3]

  • BenchChem. (2025).[3][6] Structure and Safety Data for 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride. Retrieved from [3]

  • Thermo Fisher Scientific. (2018).[3][7] Safety Data Sheet: 2-(4-Aminophenyl)ethanol (Analogous Handling). Retrieved from [3]

  • Sigma-Aldrich. (2024).[3] Safety Data Sheet: Amino-ethanol derivatives. Retrieved from [3]

Sources

Validation & Comparative

Establishing Purity Standards for 2-Amino-1-(4-chlorophenyl)ethanol Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is a key building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders[1]. Its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide offers a comparative analysis of essential analytical techniques and proposes a comprehensive strategy for defining and verifying the purity of this compound. We will delve into the probable synthetic routes to anticipate potential impurities and outline detailed, self-validating experimental protocols to ensure the highest degree of scientific integrity.

Understanding the Synthetic Landscape and Potential Impurities

A critical first step in establishing purity standards is to understand the synthetic pathway, as this will inform the potential impurity profile. While multiple routes to similar amino alcohols exist, a common and cost-effective approach involves the reduction of a corresponding α-amino ketone, which itself can be synthesized from a substituted acetophenone[2][3].

A plausible synthetic route for 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is a two-step process starting from 4'-chloroacetophenone. This involves the formation of an intermediate, 2-amino-1-(4-chlorophenyl)ethanone hydrochloride, followed by its reduction to the final product.

cluster_synthesis Plausible Synthetic Pathway A 4'-Chloroacetophenone B 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride A->B Amination C 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride B->C Reduction (e.g., NaBH4)

A plausible synthetic pathway for 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride.

Based on this proposed synthesis, a profile of potential process-related impurities can be anticipated.

Table 1: Potential Impurities in the Synthesis of 2-Amino-1-(4-chlorophenyl)ethanol Hydrochloride

Impurity NameStructureOrigin
4'-Chloroacetophenone Unreacted starting material
2-Amino-1-(4-chlorophenyl)ethanone Unreacted intermediate
1-(4-Chlorophenyl)ethanol By-product from reduction of the starting material
Di-(2-hydroxy-2-(4-chlorophenyl)ethyl)amine Over-alkylation by-product

Comparative Analysis of Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive purity assessment. This section compares the primary chromatographic and spectroscopic methods.

cluster_analytical_workflow Comprehensive Analytical Workflow Sample Test Sample HPLC HPLC-UV (Purity & Impurities) Sample->HPLC GC GC-MS (Residual Solvents) Sample->GC NMR ¹H NMR & ¹³C NMR (Structure Confirmation) Sample->NMR IR FT-IR (Functional Groups) Sample->IR KF Karl Fischer (Water Content) Sample->KF Residue Residue on Ignition (Inorganic Impurities) Sample->Residue

A comprehensive analytical workflow for purity determination.

1. High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the cornerstone for determining the purity of non-volatile organic compounds and quantifying related substances. A reversed-phase method is typically suitable for compounds of this polarity.

  • Principle: The sample is dissolved in a suitable solvent and injected into a liquid stream (mobile phase) that passes through a column packed with a solid material (stationary phase). The separation is based on the differential partitioning of the analyte and impurities between the two phases. A UV detector measures the absorbance of the eluting compounds.

  • Advantages: High resolution, excellent quantitative accuracy, and the ability to separate closely related impurities.

  • Considerations: Method development is required to achieve optimal separation of all potential impurities. The choice of column, mobile phase composition, and gradient is critical.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile organic compounds, making it ideal for the determination of residual solvents from the synthesis and purification processes.

  • Principle: The sample is dissolved in a suitable solvent and injected into a heated port, where it is vaporized. An inert gas (carrier gas) carries the vaporized sample through a column where separation occurs based on boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which provides both identification and quantification.

  • Advantages: High sensitivity and specificity for volatile compounds. The mass spectrum provides a "fingerprint" for confident identification.

  • Considerations: Not suitable for non-volatile or thermally labile compounds. The choice of a suitable column is important for resolving a wide range of potential solvents.

3. Spectroscopic Methods (NMR and IR)

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for structural elucidation and confirmation of the main component.

  • ¹H and ¹³C NMR: Provides detailed information about the chemical structure, including the number and types of protons and carbons, and their connectivity. It is an indispensable tool for confirming the identity of the main compound and can also be used to identify major impurities if their concentration is sufficient.

  • FT-IR: Provides information about the functional groups present in the molecule. It serves as a rapid and straightforward method for identity confirmation by comparing the sample's spectrum to that of a reference standard.

Proposed Purity Standards and Acceptance Criteria

In the absence of a specific pharmacopoeial monograph, a set of in-house purity standards should be established based on the principles of quality control and risk assessment. The following table proposes a set of specifications for "2-Amino-1-(4-chlorophenyl)ethanol hydrochloride" intended for use in research and early-phase drug development.

Table 2: Proposed Purity Specifications

TestMethodAcceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline powder
Identification ¹H NMR, FT-IRConforms to the structure
Assay HPLC-UV98.0% to 102.0% (on the anhydrous, solvent-free basis)
Related Substances HPLC-UVIndividual known impurity: ≤ 0.2%Individual unknown impurity: ≤ 0.1%Total impurities: ≤ 1.0%
Water Content Karl Fischer Titration≤ 0.5%
Residue on Ignition USP <281>≤ 0.1%
Residual Solvents GC-MSMeets ICH Q3C limits

Experimental Protocols

The following protocols are provided as a starting point for method development and validation. It is imperative that these methods are fully validated according to ICH guidelines before routine use[4].

1. Proposed HPLC-UV Method for Assay and Related Substances

This method is adapted from established procedures for similar aromatic amines and phenylethanol derivatives[5][6].

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 50 50
    25 5 95
    30 5 95
    31 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.

2. Proposed GC-MS Method for Residual Solvents

This method is based on standard procedures for residual solvent analysis in active pharmaceutical ingredients[7][8][9].

  • Instrumentation: Headspace Gas Chromatograph with a Mass Spectrometer detector.

  • Column: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., DB-624), 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Vial Equilibration Time: 15 minutes.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 5 mL of a suitable solvent (e.g., DMSO).

Conclusion

Establishing robust purity standards for "2-Amino-1-(4-chlorophenyl)ethanol hydrochloride" is a critical undertaking that relies on a thorough understanding of its synthesis and the application of a suite of validated analytical methods. This guide provides a scientifically sound framework for researchers and drug development professionals to confidently assess the purity of this important intermediate. By implementing the comparative analytical strategies and detailed protocols outlined herein, laboratories can ensure the quality and consistency of their material, thereby contributing to the development of safe and effective pharmaceuticals.

References

  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection. (2002). ResearchGate. Retrieved from [Link]

  • Synthesis of 1,2-amino alcohols. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Chiral 2-Amino-1-Phenylethanol. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. (n.d.). Sultan Qaboos University Journal for Science. Retrieved from [Link]

  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. (2009). ResearchGate. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. (n.d.). ACS Publications. Retrieved from [Link]

  • 2-Chloro-1-(4-chlorophenyl)ethanone. (n.d.). NIST WebBook. Retrieved from [Link]

  • Residual Solvent Analysis of Pharmaceutical Products. (n.d.). Agilent. Retrieved from [Link]

  • 1-(4-chlorophenyl)-1-phenylethanol. (n.d.). British Pharmacopoeia. Retrieved from [Link]

  • Process for synthesizing 4-chlorophenyl ethanol. (n.d.). Google Patents.
  • Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. (n.d.). Shimadzu. Retrieved from [Link]

  • Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. (2008). ResearchGate. Retrieved from [Link]

  • validated hplc assay: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • MONOETHANOLAMINE PURE. (2019). Brenntag. Retrieved from [Link]

  • 2-(Propylamino)ethanol. (n.d.). PubChem. Retrieved from [Link]

  • GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. (1993). PubMed. Retrieved from [Link]

  • 1-(4-Chlorophenyl)ethanone. (n.d.). Chemsrc. Retrieved from [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (2022). Avesis. Retrieved from [Link]

  • BRITISH PHARMACOPOEIA CHEMICAL REFERENCE SUBSTANCE INFORMATION LEAFLET 3-AMINO-4-(2-CHLOROPHENYL)-6-NITROQUINOLIN-2(1H)-ONE CATA. (2023). Pharmacopoeia. Retrieved from [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. (1992). Oxford Academic. Retrieved from [Link]

  • 2-amino-1-(4-chlorophenyl)ethanone, HCl. (n.d.). Angene. Retrieved from [Link]

Sources

Validating the Mechanism of Action: 2-Amino-1-(4-chlorophenyl)ethanol HCl as a Beta-Adrenergic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Mechanism of Action of 2-Amino-1-(4-chlorophenyl)ethanol Hydrochloride Content Type: Publish Comparison Guide

Executive Summary

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is a critical chiral amino-alcohol intermediate, primarily utilized as the pharmacophore backbone for selective


-adrenergic receptor agonists  (e.g., Mirabegron).[1] While often categorized as a chemical building block, its structural homology to octopamine  and norepinephrine  endows it with intrinsic biological activity as a trace amine analogue.[2]

This guide outlines the validation protocols required to confirm its mechanism of action (MoA), focusing on its role as a stereospecific adrenergic anchor . We compare its performance against standard ligands (Isoproterenol, Octopamine) and detail the experimental workflows necessary to validate its enantiomeric purity and receptor binding affinity.

Mechanism of Action: The Pharmacophore Defined

The biological efficacy of 2-Amino-1-(4-chlorophenyl)ethanol HCl relies on two mechanistic pillars: Chiral Recognition and Adrenergic Receptor Docking .

A. Structural Homology & Receptor Docking

The compound acts as a "warhead" that docks into the orthosteric binding site of G-protein coupled receptors (GPCRs).

  • The Ethanolamine Tail: Mimics the endogenous ligand norepinephrine, forming hydrogen bonds with Asp113 (TM3) and Ser203/204/207 (TM5) in the

    
    -adrenergic receptor pocket.
    
  • The 4-Chloro Substituent: Unlike the 4-hydroxyl group of octopamine (which donates H-bonds), the 4-chloro group provides a lipophilic anchor. This modification often shifts the profile from a non-selective agonist to a selective

    
    -agonist precursor, enhancing metabolic stability against COMT (Catechol-O-methyltransferase).
    
B. The Criticality of Chirality

The (R)-enantiomer is the bioactive conformer. The (S)-enantiomer typically exhibits significantly reduced affinity (10-100 fold lower) or acts as an antagonist. Therefore, "validating the MoA" begins with validating the stereochemistry.

Comparative Analysis: Performance vs. Alternatives
Feature2-Amino-1-(4-chlorophenyl)ethanol HCl Octopamine HCl Isoproterenol HCl
Primary Role

-Agonist Scaffold / Intermediate
Endogenous Trace AmineNon-selective

-Agonist
Receptor Selectivity Precursor for

selectivity
TAAR1 >

-adrenergic

Metabolic Stability High (Resistant to COMT)Low (MAO/COMT substrate)Low (COMT substrate)
Lipophilicity (LogP) ~1.5 (High CNS/Tissue penetration) -0.7 (Hydrophilic)-2.0 (Hydrophilic)
Binding Mode Hydrophobic pocket interactionH-bond donor (Phenol)H-bond donor (Catechol)
Experimental Validation Protocols

To validate the MoA of this compound, researchers must sequentially prove its structural identity and its functional capability .

Protocol 1: Chiral Purity Validation (The "Gatekeeper" Assay)

Objective: Confirm the presence of the bioactive (R)-enantiomer (>99% ee) before biological testing. Biological data generated from racemic mixtures is invalid for MoA studies.

  • Mobile Phase Preparation: n-Hexane : Ethanol : Diethylamine (90:10:0.1).

  • Column Selection: Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Detection: UV at 220 nm (Absorption of the chlorobenzene moiety).

  • Validation Criteria: The (R)-isomer must elute distinct from the (S)-isomer (Resolution factor

    
    ).
    
Protocol 2: Radioligand Binding Assay (Affinity Validation)

Objective: Determine the inhibition constant (


) against 

-adrenergic receptors.
  • Receptor Source: CHO membranes overexpressing human

    
    , 
    
    
    
    , or
    
    
    receptors.[3]
  • Radioligand: [

    
    I]-Iodocyanopindolol (high affinity antagonist).
    
  • Method:

    • Incubate membranes with radioligand (0.2 nM) and increasing concentrations of 2-Amino-1-(4-chlorophenyl)ethanol HCl (

      
       M to 
      
      
      
      M).
    • Incubate for 90 mins at 25°C.

    • Terminate by rapid filtration through GF/B glass fiber filters.[4]

    • Data Analysis: Plot displacement curves. A valid scaffold should show a

      
       in the micromolar range (
      
      
      
      M), as it requires the "tail" extension (like in Mirabegron) to reach nanomolar potency.
Protocol 3: Functional cAMP Accumulation (Efficacy Validation)

Objective: Verify if the core scaffold acts as a partial agonist or antagonist.

  • Cell Line: CHO-K1 cells stably expressing human

    
    -AR.
    
  • Tracer: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit.

  • Stimulation: Treat cells with compound (10

    
    M) in the presence of IBMX (phosphodiesterase inhibitor).
    
  • Readout: Measure FRET signal decrease (inversely proportional to cAMP).

  • Interpretation:

    • Agonist: Increase in cAMP > 20% of Isoproterenol response.

    • Antagonist: No cAMP increase; blocks Isoproterenol response.

Visualization of Signaling & Workflow
Figure 1: Beta-3 Adrenergic Signaling Pathway

Caption: The MoA pathway where the (R)-enantiomer scaffold initiates Gs-protein coupling, leading to Adenylyl Cyclase (AC) activation and smooth muscle relaxation (e.g., bladder detrusor).*

BetaAdrenergicPathway Ligand 2-Amino-1-(4-chlorophenyl)ethanol (Bioactive Scaffold) Receptor Beta-3 Adrenergic Receptor (GPCR) Ligand->Receptor Binding (Orthosteric) GsProtein Gs Protein (Activation) Receptor->GsProtein Conformational Change AC Adenylyl Cyclase GsProtein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalysis ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Smooth Muscle Relaxation (Detrusor) PKA->Response Phosphorylation Cascade

[3]

Figure 2: Validation Workflow for Drug Development

Caption: Step-by-step logic flow for validating the compound's utility as a pharmaceutical intermediate.*

ValidationWorkflow cluster_QC Phase 1: Chemical Validation cluster_Bio Phase 2: Biological Validation Start Raw Material: 2-Amino-1-(4-chlorophenyl)ethanol HCl HPLC Chiral HPLC (>99% ee R-isomer) Start->HPLC NMR 1H-NMR (Structural Integrity) HPLC->NMR Binding Radioligand Binding (Ki Determination) NMR->Binding Functional cAMP Assay (Efficacy Check) Binding->Functional Decision Go/No-Go Decision Functional->Decision Synthesize Proceed to Coupling (e.g., Mirabegron Synthesis) Decision->Synthesize Valid Profile

References
  • Astellas Pharma Inc. (2013). Mirabegron (Myrbetriq) Prescribing Information. U.S. Food and Drug Administration. Link

  • Takasu, T., et al. (2007). Mirabegron (YM178), a novel beta3-adrenoceptor agonist, exhibits bladder relaxant activity in rats. Journal of Pharmacology and Experimental Therapeutics. Link

  • ChemicalBook. (2023). 4-Amino-2-chloropyridine and related intermediates: Properties and Applications. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11226068, (R)-2-Amino-1-(4-chlorophenyl)ethanol. Link

  • Baker, J. G. (2010). The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors. British Journal of Pharmacology. Link

Sources

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